molecular formula C8H11Cl2N B1601250 3-Chloro-2,6-dimethylaniline hydrochloride CAS No. 72725-98-5

3-Chloro-2,6-dimethylaniline hydrochloride

Cat. No.: B1601250
CAS No.: 72725-98-5
M. Wt: 192.08 g/mol
InChI Key: WNBACZJGRRMILU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2,6-dimethylaniline hydrochloride is a useful research compound. Its molecular formula is C8H11Cl2N and its molecular weight is 192.08 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Chloro-2,6-dimethylaniline hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Chloro-2,6-dimethylaniline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-2,6-dimethylaniline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-chloro-2,6-dimethylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN.ClH/c1-5-3-4-7(9)6(2)8(5)10;/h3-4H,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNBACZJGRRMILU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40498740
Record name 3-Chloro-2,6-dimethylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40498740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72725-98-5
Record name Benzenamine, 3-chloro-2,6-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72725-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2,6-dimethylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40498740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3-Chloro-2,6-dimethylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance of a Versatile Building Block

3-Chloro-2,6-dimethylaniline hydrochloride, with the CAS number 72725-98-5 , is a synthetically valuable organic compound that serves as a crucial intermediate in various chemical syntheses, particularly within the pharmaceutical and agrochemical industries. Its strategic importance lies in the specific arrangement of its functional groups: a nucleophilic amino group, ortho-substituted methyl groups that provide steric hindrance and influence electronic properties, and a chlorine atom that can act as a leaving group or a directing group in further synthetic transformations. This guide provides an in-depth exploration of its synthesis, properties, applications, and handling, tailored for professionals in research and development. The free base, 3-Chloro-2,6-dimethylaniline, is registered under CAS number 26829-77-6 .[1]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 3-Chloro-2,6-dimethylaniline and its hydrochloride salt is essential for its effective use in synthesis and analysis.

Property3-Chloro-2,6-dimethylaniline3-Chloro-2,6-dimethylaniline Hydrochloride
CAS Number 26829-77-6[1]72725-98-5[2]
Molecular Formula C₈H₁₀ClN[1]C₈H₁₁Cl₂N[2]
Molecular Weight 155.62 g/mol [1]192.09 g/mol
Appearance White to dark brown fused solid or clear liquid as melt[3]Off-white to light brown crystalline powder
Melting Point 30-32 °C[3]No specific data found; expected to be significantly higher than the free base.
Boiling Point 136-138 °C at 17 mmHg[3]Decomposes upon heating
Solubility Slightly soluble in water.[3]Soluble in water and lower alcohols.

Synthesis and Mechanistic Insights

The synthesis of 3-Chloro-2,6-dimethylaniline hydrochloride is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. The most logical and commonly inferred synthetic route involves the protection of the highly reactive amino group of 2,6-dimethylaniline, followed by electrophilic chlorination, deprotection, and subsequent salt formation.

Synthetic Pathway Overview

Synthesis_Pathway Start 2,6-Dimethylaniline Step1 Acetylation (Acetic Anhydride) Start->Step1 Intermediate1 N-(2,6-dimethylphenyl)acetamide Step1->Intermediate1 Step2 Electrophilic Chlorination (e.g., NCS or Cl₂) Intermediate1->Step2 Intermediate2 N-(3-chloro-2,6-dimethylphenyl)acetamide Step2->Intermediate2 Step3 Acid or Base Hydrolysis (Deprotection) Intermediate2->Step3 Intermediate3 3-Chloro-2,6-dimethylaniline Step3->Intermediate3 Step4 Salt Formation (HCl) Intermediate3->Step4 End 3-Chloro-2,6-dimethylaniline Hydrochloride Step4->End

Caption: Synthetic pathway for 3-Chloro-2,6-dimethylaniline hydrochloride.

Detailed Experimental Protocol (Hypothetical)

This protocol is a composite based on established chemical principles for analogous transformations.

Step 1: Acetylation of 2,6-Dimethylaniline

  • To a stirred solution of 2,6-dimethylaniline (1.0 eq) in a suitable solvent (e.g., glacial acetic acid or an inert solvent like dichloromethane), add acetic anhydride (1.1 eq) dropwise at 0-5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain N-(2,6-dimethylphenyl)acetamide.

Causality: The acetylation of the amino group is a critical step. The resulting acetamido group is a moderately activating ortho-, para-director. However, due to the steric hindrance from the two ortho-methyl groups, the para-position is electronically and sterically favored for electrophilic attack. This protection also prevents unwanted side reactions at the nitrogen atom during chlorination.

Step 2: Electrophilic Chlorination

  • Dissolve the N-(2,6-dimethylphenyl)acetamide (1.0 eq) in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent).

  • Add a chlorinating agent such as N-chlorosuccinimide (NCS) (1.05 eq) or bubble chlorine gas through the solution at a controlled temperature. A patent for a similar compound suggests that chlorination of the corresponding acetamide leads to the 3-chloro isomer.[4]

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC).

  • Quench the reaction with a reducing agent solution (e.g., sodium bisulfite) if chlorine gas is used.

  • Isolate the crude product by extraction or precipitation.

Causality: The acetamido group directs the incoming electrophilic chlorine to the positions ortho and para to it. Due to the existing methyl groups at positions 2 and 6, the incoming chlorine atom is directed to the 3- or 4-position. The formation of the 3-chloro isomer is favored under certain conditions, as indicated in the literature for related compounds.

Step 3: Hydrolysis (Deprotection)

  • Reflux the crude N-(3-chloro-2,6-dimethylphenyl)acetamide with an aqueous acid (e.g., HCl) or base (e.g., NaOH).

  • Monitor the reaction for the disappearance of the starting material.

  • After completion, cool the reaction mixture and neutralize it to precipitate the free aniline.

  • Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Causality: Acidic or basic hydrolysis cleaves the amide bond, liberating the free amino group and yielding 3-chloro-2,6-dimethylaniline.

Step 4: Hydrochloride Salt Formation

  • Dissolve the purified 3-chloro-2,6-dimethylaniline in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol).

  • Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Filter the solid, wash with a small amount of the cold anhydrous solvent, and dry under vacuum.

Causality: The basic amino group readily reacts with hydrochloric acid in an acid-base reaction to form the stable, crystalline hydrochloride salt, which is often easier to handle, store, and purify than the free base.

Applications in Drug Discovery and Development

While specific drugs containing the 3-chloro-2,6-dimethylaniline moiety are not prominently documented, its structural analogues are key components in many pharmaceuticals. 2,6-Dimethylaniline, for instance, is a precursor to local anesthetics like lidocaine. The introduction of a chlorine atom at the 3-position offers medicinal chemists a valuable tool for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds.

Potential Roles in Medicinal Chemistry:

  • Modulation of Lipophilicity: The chlorine atom increases the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Metabolic Blocking: The chlorine atom can block a potential site of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug candidate.

  • Receptor Binding Interactions: The chloro substituent can engage in specific halogen bonding or other interactions within a biological target's binding pocket, potentially enhancing potency and selectivity.

  • Synthetic Handle: The chlorine atom can serve as a site for further functionalization through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build more complex molecular architectures.

One documented application is the use of 3-Chloro-2,6-dimethylaniline to synthesize 3-cyano-2,4-dimethylchlorobenzene, which can be further hydrolyzed to the corresponding carboxylic acid, a potentially useful scaffold in drug design.[3]

Analytical Methods for Quality Control

Ensuring the purity and identity of 3-Chloro-2,6-dimethylaniline hydrochloride is paramount for its use in regulated industries. A combination of chromatographic and spectroscopic techniques is typically employed.

Chromatographic Analysis Workflow

Analytical_Workflow Sample Sample Preparation (Dissolution in Mobile Phase) HPLC HPLC Analysis (Reversed-Phase C18 Column) Sample->HPLC GCMS GC-MS for Impurity Profile (Volatile Impurities) Sample->GCMS Detection UV Detection (e.g., 254 nm) HPLC->Detection Quantification Purity Assessment (Area Percent) Detection->Quantification Identity Mass Spectrum Confirmation GCMS->Identity

Caption: Analytical workflow for quality control.

High-Performance Liquid Chromatography (HPLC)

A robust reversed-phase HPLC method is suitable for determining the purity of 3-Chloro-2,6-dimethylaniline hydrochloride.

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

This method can effectively separate the main compound from its precursors (e.g., 2,6-dimethylaniline), over-chlorinated byproducts, and other process-related impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying and quantifying volatile impurities. The free base, 3-chloro-2,6-dimethylaniline, is amenable to GC analysis.

  • Column: DB-5ms or equivalent

  • Injector Temperature: 250 °C

  • Oven Program: Start at 100 °C, ramp to 280 °C

  • Carrier Gas: Helium

  • Detector: Mass Spectrometer (scanning in full scan mode for identification and selected ion monitoring for quantification)

Safety, Handling, and Storage

As with all substituted anilines, 3-Chloro-2,6-dimethylaniline hydrochloride should be handled with care.

GHS Hazard Classification:

Based on data for the free base and related compounds, the following hazards are anticipated:

  • Acute Toxicity, Oral (Harmful): H302 - Harmful if swallowed.[1]

  • Skin Irritation: H315 - Causes skin irritation.[1]

  • Serious Eye Irritation: H319 - Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation): H335 - May cause respiratory irritation.[1]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Chemical safety goggles and/or a face shield.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and other protective clothing as appropriate.

  • Respiratory Protection: Use in a well-ventilated area or with a certified respirator if dust or aerosols are generated.

Handling and Storage:

  • Handle in a well-ventilated place.

  • Avoid contact with skin, eyes, and clothing.

  • Avoid formation of dust and aerosols.

  • Keep container tightly closed in a dry and well-ventilated place.

  • Store away from strong oxidizing agents.[3]

Conclusion

3-Chloro-2,6-dimethylaniline hydrochloride is a valuable and versatile chemical intermediate with significant potential in drug discovery and fine chemical synthesis. Its preparation requires a strategic approach to control regioselectivity, and its handling necessitates adherence to strict safety protocols. A thorough understanding of its properties and analytical methods is crucial for its successful application in research and development. This guide provides a solid foundation for scientists and researchers working with this important building block.

References

  • Queen's University Belfast. (n.d.). Virtual Lab 1 - Synthesis of alpha-Chloro-2,6-dimethylacetanilide. Retrieved from [Link]

  • Angewandte Chemie International Edition. (2014).
  • PubChem. (n.d.). 3-Chloro-2,6-dimethylaniline. Retrieved from [Link]

  • Google Patents. (1983). US4401833A - Process for the preparation of 4-chloro-2,6-dialkylanilines.
  • Google Patents. (2007). CN1903832A - Preparation method of 3-chloro-2,6-diethyl aniline.
  • PubChem. (n.d.). 3-Chloro-2,6-diethylaniline. Retrieved from [Link]

  • Patsnap. (2007). Preparation method of 3-chloro-2,6-diethyl aniline.
  • PubChem. (n.d.). 4-Chloro-2,6-dimethylaniline. Retrieved from [Link]

  • Google Patents. (2013). CN103172535A - Preparation method of 4,4'-methylene-bis-(3-chloro-2,6-diethylaniline).
  • Taylor & Francis Online. (2014).
  • ResearchGate. (2014).
  • Semantic Scholar. (2014).
  • PubMed Central. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.
  • Agilent. (2014). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
  • CPAChem. (2022).
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Chloro-2,6-dimethylaniline hydrochloride.
  • ResearchGate. (2001). Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection.
  • Carl ROTH. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of 2,6-dimethylaniline.

Sources

A Comprehensive Technical Guide to the Solubility of 3-Chloro-2,6-dimethylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the solubility characteristics of 3-Chloro-2,6-dimethylaniline hydrochloride. As a critical parameter in drug development and chemical research, understanding the solubility of this compound is paramount for formulation, synthesis, and biological testing. This document moves beyond a simple data sheet to offer a foundational understanding of the factors governing the solubility of this molecule and provides actionable protocols for its empirical determination.

Introduction: The Significance of Solubility in a Preclinical Context

3-Chloro-2,6-dimethylaniline hydrochloride is a substituted aniline that serves as a building block in the synthesis of various target molecules in the pharmaceutical and agrochemical industries. Its solubility profile directly impacts reaction kinetics, purification strategies, and, in the context of drug development, the bioavailability of any subsequent active pharmaceutical ingredient (API). A thorough understanding of its solubility in aqueous and organic media is therefore not merely academic but a critical determinant of a project's success.

The hydrochloride salt form is often utilized to enhance the aqueous solubility and stability of a parent amine. The protonation of the amino group introduces ionic character, which generally favors dissolution in polar solvents like water. However, the overall solubility is a complex interplay of the energetic costs of breaking the crystal lattice and the energy gained from solvating the individual ions.

Physicochemical Properties of 3-Chloro-2,6-dimethylaniline and its Hydrochloride Salt

A foundational understanding of a compound's physicochemical properties is essential to interpreting its solubility.

Property3-Chloro-2,6-dimethylaniline (Free Base)3-Chloro-2,6-dimethylaniline HydrochlorideSource
Molecular Formula C₈H₁₀ClNC₈H₁₁Cl₂N[1][2]
Molecular Weight 155.62 g/mol 192.08 g/mol [2][3]
Appearance White to pale cream or brown crystalline solid(Not explicitly found, likely a crystalline solid)[3]
Melting Point 30-32 °C(Not experimentally determined in searches)[3]
Predicted pKa (of the conjugate acid) 3.25 ± 0.103.25 ± 0.10[3]
Qualitative Aqueous Solubility Slightly soluble in waterExpected to be more soluble than the free base[3]
Qualitative Organic Solubility Soluble in many organic solventsSolubility will vary depending on solvent polarity[3]

Expert Insight: The predicted pKa of 3.25 is a crucial piece of information. It indicates that the free base is a weak base. Consequently, the pH of the aqueous medium will have a profound impact on the solubility of the hydrochloride salt. At a pH below the pKa, the compound will exist predominantly in its protonated, more water-soluble form. As the pH approaches and exceeds the pKa, the equilibrium will shift towards the less soluble free base, potentially leading to precipitation.

Factors Influencing the Solubility of 3-Chloro-2,6-dimethylaniline Hydrochloride

The solubility of 3-Chloro-2,6-dimethylaniline hydrochloride is not a fixed value but is influenced by a variety of environmental factors.

The Critical Role of pH

As alluded to by the pKa, pH is a master variable in the aqueous solubility of this compound. The relationship between pH, pKa, and the intrinsic solubility of the free base (S₀) and the salt (S_total) can be described by the Henderson-Hasselbalch equation.

A visual representation of this relationship is crucial for experimental design.

G pH-Solubility Relationship for an Amine Hydrochloride pH_low Low pH (pH < pKa) Equilibrium Equilibrium Shift pH_low->Equilibrium Protonation Favored pH_high High pH (pH > pKa) pH_high->Equilibrium Deprotonation Favored Solubility_high High Solubility (Predominantly C₈H₁₁Cl₂N⁺) Solubility_low Low Solubility (Free Base C₈H₁₀ClN Precipitates) Equilibrium->Solubility_high Equilibrium->Solubility_low

Caption: The influence of pH on the speciation and resulting solubility of 3-Chloro-2,6-dimethylaniline hydrochloride.

Solvent Polarity

The adage "like dissolves like" is a useful starting point. As a salt, 3-Chloro-2,6-dimethylaniline hydrochloride is expected to be most soluble in polar protic solvents that can effectively solvate both the anilinium cation and the chloride anion.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These are expected to be the best solvents due to their ability to form hydrogen bonds and their high dielectric constants, which facilitate the separation of ions.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile): Moderate solubility is anticipated. These solvents have dipole moments that can solvate the ions, but they lack the hydrogen-bonding capability of protic solvents.

  • Nonpolar Solvents (e.g., Toluene, Hexane): Very low solubility is expected. These solvents cannot effectively solvate the charged species.

Temperature

For most solids dissolving in a liquid, the dissolution process is endothermic. Therefore, the solubility of 3-Chloro-2,6-dimethylaniline hydrochloride is expected to increase with temperature. This relationship can be quantified using the van't Hoff equation, which relates the change in solubility to the enthalpy of dissolution.

Common Ion Effect

If the solvent already contains a significant concentration of chloride ions (e.g., from the use of hydrochloric acid to adjust pH), the solubility of 3-Chloro-2,6-dimethylaniline hydrochloride may be suppressed. This is a direct consequence of Le Chatelier's principle, where the equilibrium of dissolution is shifted back towards the solid state.

Crystalline Form (Polymorphism)

The crystal lattice energy must be overcome for dissolution to occur. Different crystalline forms (polymorphs) of the same compound can have different lattice energies and, consequently, different solubilities. It is crucial to characterize the solid form being used in any solubility study.

Experimental Determination of Solubility: A Validated Protocol

Given the lack of publicly available quantitative solubility data, an empirical determination is necessary. The following is a robust, self-validating protocol for determining the equilibrium solubility of 3-Chloro-2,6-dimethylaniline hydrochloride.

The Shake-Flask Method: The Gold Standard

The isothermal shake-flask method is a reliable technique for determining equilibrium solubility.

G Workflow for Equilibrium Solubility Determination Start Start: Known Mass of Compound and Volume of Solvent Equilibration Equilibration (e.g., 24-48h with agitation at constant temperature) Start->Equilibration Sampling Sample Collection (Aliquot of supernatant) Equilibration->Sampling Separation Phase Separation (Centrifugation or Filtration) Sampling->Separation Quantification Quantification of Solute (e.g., HPLC-UV, UV-Vis) Separation->Quantification Result Solubility Calculation (e.g., mg/mL or mol/L) Quantification->Result

Caption: A stepwise workflow for the experimental determination of equilibrium solubility using the shake-flask method.

Step-by-Step Protocol:

  • Preparation: Add an excess of 3-Chloro-2,6-dimethylaniline hydrochloride to a known volume of the chosen solvent in a sealed container. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

  • Equilibration: Agitate the mixture at a constant, controlled temperature for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, allow the solid to settle. Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. Centrifugation or filtration through a solvent-compatible filter (e.g., PTFE for organic solvents) is recommended.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method.

    • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the preferred method due to its specificity and sensitivity.

      • Mobile Phase: A mixture of acetonitrile or methanol and a buffered aqueous phase (e.g., phosphate or acetate buffer) is a good starting point. The pH of the aqueous phase should be kept low (e.g., pH 2-3) to ensure the analyte remains in its protonated form.

      • Column: A C18 reversed-phase column is suitable.

      • Detection: Based on the aniline chromophore, UV detection at a wavelength between 230-280 nm should provide a good response. An initial UV scan of a dilute standard is recommended to determine the optimal wavelength.

      • Calibration: Prepare a series of standards of known concentration to generate a calibration curve.

    • UV-Vis Spectrophotometry: A simpler, but less specific, alternative. This method is suitable if no other UV-absorbing species are present in the sample matrix. A calibration curve must be generated using standards of known concentration in the same solvent as the sample.

  • Calculation: Use the determined concentration and the volume of the aliquot to calculate the solubility in units such as mg/mL or mol/L.

Data Presentation: A Template for Your Findings

All experimentally determined solubility data should be tabulated for clarity and ease of comparison.

Table 1: Solubility of 3-Chloro-2,6-dimethylaniline Hydrochloride in Various Solvents at 25°C

SolventDielectric ConstantSolubility (mg/mL)Solubility (mol/L)
Water80.1[Experimental Value][Experimental Value]
Methanol32.7[Experimental Value][Experimental Value]
Ethanol24.6[Experimental Value][Experimental Value]
Acetone20.7[Experimental Value][Experimental Value]
Dichloromethane9.1[Experimental Value][Experimental Value]
Ethyl Acetate6.0[Experimental Value][Experimental Value]
Toluene2.4[Experimental Value][Experimental Value]

Table 2: Temperature Dependence of Aqueous Solubility of 3-Chloro-2,6-dimethylaniline Hydrochloride

Temperature (°C)Solubility (mg/mL)Solubility (mol/L)
5[Experimental Value][Experimental Value]
25[Experimental Value][Experimental Value]
37[Experimental Value][Experimental Value]
50[Experimental Value][Experimental Value]

Safety and Handling

3-Chloro-2,6-dimethylaniline hydrochloride should be handled with care in a well-ventilated area, preferably a fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for comprehensive safety information. The free base is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2]

Conclusion: A Data-Driven Approach to Understanding Solubility

While publicly available quantitative solubility data for 3-Chloro-2,6-dimethylaniline hydrochloride is scarce, a comprehensive understanding of its physicochemical properties and the factors that govern its solubility allows for a rational approach to its use in research and development. The experimental protocols outlined in this guide provide a robust framework for the empirical determination of this critical parameter. By systematically investigating the effects of pH, solvent, and temperature, researchers can build a comprehensive solubility profile that will inform and accelerate their work.

References

  • US4401833A - Process for the preparation of 4-chloro-2,6-dialkylanilines - Google P
  • 3-Chloro-2,6-diethylaniline | C10H14ClN | CID 59755 - PubChem. [Link]

  • 3-Chloro-2,6-dimethylaniline | C8H10ClN | CID 7023016 - PubChem. [Link]

Sources

An In-depth Technical Guide to the Safe Handling of 3-Chloro-2,6-dimethylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the safety protocols and handling procedures for 3-Chloro-2,6-dimethylaniline hydrochloride, a chemical intermediate pertinent to researchers, scientists, and professionals in the field of drug development. Adherence to these guidelines is critical to ensure a safe laboratory environment and mitigate risks associated with the handling of this compound.

Hazard Identification and Toxicological Profile

3-Chloro-2,6-dimethylaniline hydrochloride and its parent compound, 3-Chloro-2,6-dimethylaniline, are classified as hazardous substances. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Understanding the specific hazards is the foundation of a robust safety protocol. The compound is harmful if swallowed, can be harmful in contact with skin, and causes serious eye irritation.[1][2][3] It may also cause respiratory irritation.[2][3]

The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications, aggregated from multiple suppliers, provide a clear warning of the potential health effects.[2][3][4]

Table 1: GHS Hazard Classification Summary

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2][3]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[1][2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2][3]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[1][2][3]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[2]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[2][3]

Causality: The toxicity of substituted anilines often relates to their ability to be absorbed and metabolized, potentially leading to systemic effects. Skin and eye irritation are common for chlorinated aromatic amines due to their chemical reactivity with biological tissues.

Exposure Controls and Personal Protection

To minimize exposure, a multi-layered approach combining engineering controls and personal protective equipment (PPE) is mandatory.

Engineering Controls

The primary engineering control for handling 3-Chloro-2,6-dimethylaniline hydrochloride, especially when dealing with the solid powder or creating solutions, is a certified chemical fume hood.[5][6] This prevents the inhalation of dust or vapors.[1][5] Eyewash stations and safety showers must be readily accessible in any area where the chemical is handled.[7]

Personal Protective Equipment (PPE)

The selection of PPE is critical for preventing direct contact. The following table outlines the minimum required PPE.

Table 2: Recommended Personal Protective Equipment

Body PartProtectionStandard/SpecificationJustification
Eyes/Face Safety goggles with side shields or a face shield.NIOSH (US) or EN 166 (EU) approved.[1]Protects against splashes and airborne particles causing severe eye irritation.
Hands Chemically resistant, impermeable gloves (e.g., Nitrile, Neoprene).Consult manufacturer data for breakthrough times.Prevents skin contact, as the substance is harmful and causes irritation.[4]
Body Laboratory coat or chemical-resistant apron/coveralls.Standard lab attire.Protects skin from accidental spills and contamination of personal clothing.[5][7]
Respiratory Not required under normal use with adequate engineering controls.Use a NIOSH-approved respirator if a fume hood is not available or if dust/aerosol generation is significant.Prevents inhalation, which can cause respiratory irritation and systemic toxicity.[7]

Self-Validating System: Before each use, visually inspect gloves for any signs of degradation or puncture. Ensure the fume hood's airflow is functioning correctly. This routine check is a self-validating measure to ensure the integrity of your protective barrier.

Safe Handling and Storage Procedures

Proper handling and storage are paramount to preventing accidents and maintaining the chemical's integrity.

Handling
  • Work Area : Always handle the chemical within a designated area, such as a chemical fume hood, to contain any potential spills or releases.[5][6]

  • Hygiene : Do not eat, drink, or smoke in the laboratory.[4][7] Wash hands thoroughly with soap and water after handling the chemical and before leaving the lab.[1][5][7]

  • Exposure Avoidance : Avoid breathing dust or vapors.[1][4] Prevent contact with skin and eyes.[1]

  • Process : When weighing the solid, do so carefully to minimize dust formation. When making solutions, add the solid to the solvent slowly.

Storage
  • Container : Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][7][8] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[1]

  • Conditions : Store locked up and away from direct sunlight and sources of ignition.[1][7][9]

  • Incompatibilities : Store away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[7][9] Contact with these substances can lead to vigorous or hazardous reactions.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment A Don PPE B Verify Fume Hood Operation A->B C Weigh Compound in Hood B->C Proceed to handling D Perform Experiment C->D E Segregate Waste D->E Experiment complete F Clean Work Area E->F G Doff PPE & Wash Hands F->G G cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhale Inhalation action_node action_node start Exposure Event action_node1 Remove Contaminated Clothing start->action_node1 action_node4 Rinse with Water (15+ min) start->action_node4 action_node7 Move to Fresh Air start->action_node7 action_node2 Wash with Soap & Water (15+ min) action_node1->action_node2 action_node3 Seek Medical Attention if Irritation Persists action_node2->action_node3 action_node5 Remove Contact Lenses action_node4->action_node5 action_node6 Seek IMMEDIATE Medical Attention action_node5->action_node6 action_node8 Keep at Rest action_node7->action_node8 action_node9 Seek IMMEDIATE Medical Attention action_node8->action_node9

Caption: Decision logic for first aid response to chemical exposure.

Accidental Release Measures
  • Personal Precautions : Ensure adequate ventilation and wear all required PPE. [7][10]Evacuate unnecessary personnel from the area. Avoid breathing dust. [4][10]* Environmental Precautions : Prevent the substance from entering drains or waterways. [5][6]* Containment and Cleanup : For a solid spill, carefully sweep or shovel the material into a suitable, labeled container for disposal. [10][11]Avoid generating dust. For a liquid spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. [7]

Disposal Considerations

Waste generated from 3-Chloro-2,6-dimethylaniline hydrochloride must be treated as hazardous waste.

  • Procedure : Dispose of contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations. [7][10]Do not dispose of down the drain. [10]* Contaminated Packaging : Uncleaned packaging should be treated as the product itself and disposed of accordingly. [12]

Physicochemical Properties

A summary of key physical and chemical properties is provided below. Note that some properties are for the parent aniline.

Table 3: Physicochemical Data

PropertyValueSource
Molecular FormulaC₈H₁₀ClN · HCl(Calculated)
Molecular Weight192.09 g/mol (Calculated)
AppearanceSolid[10]
Water SolubilitySlightly soluble[8]
Storage TemperatureCool, dry place[1][8]
Incompatible MaterialsStrong oxidizing agents, acids[7][9]
Hazardous DecompositionNitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen chloride gas[7]

Experimental Protocol: Example Synthesis

The following is an illustrative protocol for the preparation of 4-chloro-2,6-dimethylaniline hydrochloride from 2,6-dimethylaniline, adapted from patent literature. [13]This protocol must be performed in a chemical fume hood with all requisite PPE.

Objective: To synthesize 4-chloro-2,6-dimethylaniline hydrochloride via chlorination of 2,6-dimethylaniline.

Materials:

  • 2,6-dimethylaniline

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Ethanol

  • Hydrogen chloride (HCl) gas

  • Chlorine (Cl₂) gas

  • 15% Hydrochloric acid

Procedure:

  • Dissolution & Salt Formation : Dissolve 2,6-dimethylaniline in the chosen solvent (e.g., CCl₄) with a small amount of ethanol in a suitable reaction vessel equipped with a gas inlet tube and stirrer. [13]2. Saturation with HCl : At room temperature, introduce hydrogen chloride gas into the solution until saturation is achieved, forming a suspension of 2,6-dimethylaniline hydrochloride. [13]Safety Note: HCl gas is corrosive and toxic; this must be done in a fume hood.

  • Cooling : Cool the suspension to between 10-15 °C using an ice bath. [13]4. Chlorination : Slowly bubble chlorine gas through the cooled, stirred suspension over several hours. [13]Safety Note: Chlorine gas is highly toxic and corrosive. The reaction must be contained within the fume hood, and a scrubber may be necessary for the effluent gas stream.

  • Workup : After the reaction is complete, add 15% hydrochloric acid to the mixture. [13]6. Isolation : Cool the mixture to approximately 20°C to precipitate the crude product, 4-chloro-2,6-dimethylaniline hydrochloride. [13]7. Filtration : Collect the crystalline solid product by suction filtration. [13]Wash the crystals with a small amount of cold solvent.

  • Drying : Dry the product under vacuum. The resulting solid can be further purified if necessary.

References

  • 2,6-Dimethylaniline - Safety Data Sheet . Carl ROTH. [Link]

  • 3-Chloroaniline - Safety Data Sheet . (2025). Carl ROTH. [Link]

  • 3-Chloro-2,6-diethylaniline . PubChem, National Center for Biotechnology Information. [Link]

  • Handling and Storage Guidelines for 2,6-Dimethylaniline . (2026). Chemical Safety Facts. [Link]

  • Dimethylaniline - Hazardous Substance Fact Sheet . New Jersey Department of Health. [Link]

  • 4,4'-Methylenebis(3-chloro-2,6-diethylaniline) - Safety data sheet . (2022). CPAChem. [Link]

  • Process for the preparation of 4-chloro-2,6-dialkylanilines.
  • 3-Chloro-2,6-dimethylaniline . PubChem, National Center for Biotechnology Information. [Link]

Sources

Spectroscopic Characterization of 3-Chloro-2,6-dimethylaniline Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of 3-Chloro-2,6-dimethylaniline hydrochloride (CAS 72725-98-5), a key intermediate in various synthetic pathways, including the production of dyes and potentially pharmaceutical compounds.[1] Due to the limited availability of experimental spectral data for the hydrochloride salt, this guide presents a detailed analysis based on the predicted spectroscopic data for the free amine, 3-Chloro-2,6-dimethylaniline (CAS 26829-77-6), and elucidates the expected spectral shifts upon protonation. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the structural elucidation of this compound through Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).

Introduction: The Chemical Significance of 3-Chloro-2,6-dimethylaniline Hydrochloride

3-Chloro-2,6-dimethylaniline hydrochloride is a salt of the aromatic amine 3-Chloro-2,6-dimethylaniline. The parent compound, a substituted aniline, features a benzene ring with a chlorine atom, two methyl groups, and an amino group. This unique substitution pattern imparts specific chemical properties that make it a valuable building block in organic synthesis.[1] While its applications are varied, it is notably used as an intermediate in the synthesis of various dyes and pigments.[1] The hydrochloride salt is often preferred in practical applications due to its increased stability and solubility in certain solvents compared to the free amine.

Understanding the spectroscopic signature of this molecule is paramount for reaction monitoring, quality control, and structural verification in synthetic processes. This guide provides a detailed roadmap for interpreting its spectral data, enabling researchers to confidently identify and characterize this important chemical entity.

Synthesis and Preparation

The synthesis of 3-Chloro-2,6-dimethylaniline hydrochloride typically involves a two-step process: the chlorination of 2,6-dimethylaniline followed by the formation of the hydrochloride salt.

Synthesis of 3-Chloro-2,6-dimethylaniline

The chlorination of 2,6-dialkylacetanilides is a known method to produce 3-chloro-2,6-dialkylacetanilides, which can then be hydrolyzed to the corresponding aniline.

Preparation of 3-Chloro-2,6-dimethylaniline Hydrochloride

The hydrochloride salt can be readily prepared by treating a solution of 3-Chloro-2,6-dimethylaniline with hydrochloric acid.

Experimental Protocol: General Procedure for the Preparation of an Aniline Hydrochloride Salt

  • Dissolve the aniline derivative (1.0 equivalent) in a suitable organic solvent, such as diethyl ether or ethanol.

  • Slowly add a stoichiometric amount of concentrated hydrochloric acid (1.0 equivalent) to the solution while stirring.

  • The hydrochloride salt will typically precipitate out of the solution.

  • The precipitate can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the pure aniline hydrochloride salt.

Synthesis_Workflow cluster_synthesis Synthesis of 3-Chloro-2,6-dimethylaniline cluster_salt_formation Salt Formation 2,6-Dimethylaniline 2,6-Dimethylaniline Chlorination Chlorination 2,6-Dimethylaniline->Chlorination Chlorinating_Agent Chlorinating Agent Chlorinating_Agent->Chlorination 3-Chloro-2,6-dimethylaniline 3-Chloro-2,6-dimethylaniline Chlorination->3-Chloro-2,6-dimethylaniline Protonation Protonation 3-Chloro-2,6-dimethylaniline->Protonation HCl Hydrochloric Acid HCl->Protonation 3-Chloro-2,6-dimethylaniline_Hydrochloride 3-Chloro-2,6-dimethylaniline Hydrochloride Protonation->3-Chloro-2,6-dimethylaniline_Hydrochloride

Figure 1: General synthetic workflow for 3-Chloro-2,6-dimethylaniline hydrochloride.

Spectroscopic Analysis

The following sections detail the expected spectroscopic data for 3-Chloro-2,6-dimethylaniline and the anticipated changes upon its conversion to the hydrochloride salt.

Infrared (IR) Spectroscopy

3.1.1. 3-Chloro-2,6-dimethylaniline (Free Amine)

The IR spectrum of the free amine is characterized by the presence of N-H stretching vibrations of the primary amine group, typically appearing as two distinct bands.

Table 1: Predicted IR Spectral Data for 3-Chloro-2,6-dimethylaniline

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3350MediumN-H Stretch (asymmetric & symmetric)
3050 - 3000Medium-WeakAromatic C-H Stretch
2970 - 2850MediumAliphatic C-H Stretch (methyl)
1620 - 1580StrongN-H Bend and Aromatic C=C Stretch
1470 - 1440MediumC-H Bend (methyl)
1300 - 1250MediumC-N Stretch
800 - 600StrongC-Cl Stretch

3.1.2. 3-Chloro-2,6-dimethylaniline Hydrochloride

Upon formation of the hydrochloride salt, the primary amine is protonated to an ammonium ion (-NH₃⁺). This structural change leads to significant and predictable alterations in the IR spectrum.

  • N-H Stretching: The sharp N-H stretching bands of the primary amine are replaced by a broad and strong absorption band in the region of 3200-2800 cm⁻¹. This broadening is due to the hydrogen bonding of the ammonium protons.

  • N-H Bending: A new, strong absorption band appears around 1600-1500 cm⁻¹, corresponding to the asymmetric N-H bending of the -NH₃⁺ group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons and their chemical environments.

Table 2: Predicted ¹H NMR Spectral Data for 3-Chloro-2,6-dimethylaniline (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.1Doublet1HAromatic H
~6.8Doublet1HAromatic H
~4.0 (broad)Singlet2H-NH₂
~2.3Singlet3H-CH₃
~2.2Singlet3H-CH₃

3.2.2. ¹H NMR of 3-Chloro-2,6-dimethylaniline Hydrochloride

Protonation of the amino group significantly affects the chemical shifts of nearby protons.

  • -NH₃⁺ Protons: The amine protons will be deshielded and appear as a broad singlet further downfield, typically in the range of 7.5-8.5 ppm. The integration will correspond to three protons.

  • Aromatic Protons: The aromatic protons will also experience a downfield shift due to the electron-withdrawing effect of the adjacent -NH₃⁺ group.

  • Methyl Protons: The methyl protons will show a slight downfield shift.

3.2.3. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

Table 3: Predicted ¹³C NMR Spectral Data for 3-Chloro-2,6-dimethylaniline (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~145C-NH₂
~135C-Cl
~130Aromatic C-H
~128Aromatic C-H
~125C-CH₃
~123C-CH₃
~18-CH₃
~17-CH₃

3.2.4. ¹³C NMR of 3-Chloro-2,6-dimethylaniline Hydrochloride

The formation of the anilinium ion also influences the ¹³C chemical shifts.

  • C-NH₃⁺ Carbon: The carbon atom attached to the nitrogen will be deshielded and shift downfield.

  • Other Aromatic Carbons: The other aromatic carbons will also experience shifts, with the ortho and para carbons being most affected.

Figure 2: Correlation of the molecular structure with predicted NMR signals.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

3.3.1. 3-Chloro-2,6-dimethylaniline

  • Molecular Ion Peak (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z 155, corresponding to the molecular weight of the compound (C₈H₁₀ClN).

  • Isotope Peak (M+2): A characteristic feature will be the presence of an isotope peak at m/z 157, with an intensity of approximately one-third of the molecular ion peak. This is due to the natural abundance of the ³⁷Cl isotope.

  • Fragmentation: Common fragmentation pathways would involve the loss of a methyl group (-15 amu) or a chlorine atom (-35 amu).

3.3.2. 3-Chloro-2,6-dimethylaniline Hydrochloride

In a standard electron ionization (EI) mass spectrometer, the hydrochloride salt will likely show the same mass spectrum as the free amine. The HCl molecule is typically lost, and the resulting spectrum is that of the free base. For softer ionization techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 156.

Applications in Research and Development

3-Chloro-2,6-dimethylaniline and its hydrochloride salt are valuable intermediates in several areas:

  • Dye Synthesis: As a substituted aniline, it serves as a precursor for the synthesis of various azo dyes.

  • Pharmaceutical Research: Chloro-containing molecules are prevalent in many pharmaceutical drugs.[2] While specific applications of 3-Chloro-2,6-dimethylaniline in drug development are not widely documented, its structural motifs suggest potential as a scaffold for medicinal chemistry exploration.

  • Agrochemicals: Substituted anilines are also used in the synthesis of pesticides and herbicides.

Conclusion

The spectroscopic characterization of 3-Chloro-2,6-dimethylaniline hydrochloride is essential for its effective utilization in synthesis and research. This guide has provided a detailed, albeit theoretical, overview of its IR, NMR, and MS spectra, based on the well-established principles of spectroscopy and the predicted data of its free amine. The key takeaway for researchers is the significant spectral shifts observed upon the protonation of the amino group, particularly the broadening of the N-H stretch in the IR spectrum and the downfield shift of the -NH₃⁺ and adjacent protons in the ¹H NMR spectrum. This guide serves as a foundational reference for the structural elucidation of this important chemical intermediate.

References

  • PubChem. 3-Chloro-2,6-dimethylaniline. [Link]

  • Patents, G. (1983). Process for the preparation of 4-chloro-2,6-dialkylanilines. U.S.
  • Organic Syntheses. Diphenyl-p-tolylarsine. [Link]

  • Khan, I., Saeed, K., & Zafar, F. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. RSC advances, 9(58), 33671-33697. [Link]

Sources

The Mass Spectrum of 3-Chloro-2,6-dimethylaniline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide provides a comprehensive analysis of the mass spectrum of 3-Chloro-2,6-dimethylaniline (C₈H₁₀ClN), a compound of interest in pharmaceutical and chemical synthesis. Addressed to researchers, scientists, and drug development professionals, this document elucidates the predicted fragmentation patterns under Electron Ionization (EI) mass spectrometry. By dissecting the underlying principles of fragmentation for aromatic amines and halogenated compounds, this guide offers a predictive framework for spectral interpretation, crucial for compound identification, purity assessment, and structural elucidation. The guide further details a standardized experimental protocol for acquiring the mass spectrum of this analyte and presents the predicted data in a clear, tabular format, complemented by explanatory diagrams to visualize fragmentation pathways.

Introduction to Mass Spectrometry in Compound Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. In the context of drug development and chemical research, it is an indispensable tool for confirming molecular weight, determining elemental composition, and deducing the structure of unknown compounds by analyzing their fragmentation patterns.[1][2] Electron Ionization (EI) is a hard ionization technique that involves bombarding a sample with high-energy electrons, typically at 70 eV.[3][4] This process imparts significant energy to the molecule, leading to the formation of a molecular ion (M⁺˙) and its subsequent fragmentation into a series of smaller, characteristic ions.[5][6] The resulting mass spectrum is a fingerprint of the molecule, providing valuable structural information.

For a molecule like 3-Chloro-2,6-dimethylaniline, with its aromatic, amine, and chloro functionalities, a complex and informative fragmentation pattern is anticipated. Understanding these pathways is key to its unambiguous identification.

Predicted Mass Spectrum of 3-Chloro-2,6-dimethylaniline

Molecular Ion and Isotopic Pattern

The molecular formula of 3-Chloro-2,6-dimethylaniline is C₈H₁₀ClN, with a calculated molecular weight of approximately 155.62 g/mol . A key feature in the mass spectrum will be the presence of a distinct isotopic pattern for the molecular ion peak due to the natural abundance of chlorine isotopes, ³⁵Cl (75.77%) and ³⁷Cl (24.23%).[5] This will result in two peaks: the molecular ion peak (M⁺˙) at m/z 155 (corresponding to the molecule containing ³⁵Cl) and an M+2 peak at m/z 157 (for the molecule with ³⁷Cl), with a relative intensity ratio of approximately 3:1.[7] The presence of a single nitrogen atom dictates that the molecular ion will have an odd nominal mass, in accordance with the nitrogen rule.[8][9]

Key Fragmentation Pathways

The fragmentation of the 3-Chloro-2,6-dimethylaniline molecular ion is driven by the stability of the resulting fragment ions and neutral losses. The primary fragmentation processes are expected to be alpha-cleavage, loss of the chlorine atom, and cleavage of the methyl groups.

Alpha-cleavage is a characteristic fragmentation pathway for amines, involving the cleavage of a bond beta to the nitrogen atom.[8][10][11] For 3-Chloro-2,6-dimethylaniline, this would involve the loss of a hydrogen radical from one of the ortho-methyl groups, leading to the formation of a resonance-stabilized cation. However, a more significant alpha-cleavage pathway for aromatic amines often involves the loss of a hydrogen atom from the amine group itself, resulting in a prominent [M-1]⁺ ion.[12]

The loss of a methyl radical (•CH₃, 15 Da) from the molecular ion is a highly probable fragmentation pathway. This would result in a fragment ion at m/z 140 (for the ³⁵Cl isotope). The resulting ion would be stabilized by the aromatic ring.

Cleavage of the carbon-chlorine bond would lead to the loss of a chlorine radical (•Cl, 35 or 37 Da). This would produce a fragment ion at m/z 120.

Aromatic rings are relatively stable, but can undergo fragmentation. A common fragmentation pattern for anilines involves the loss of hydrogen cyanide (HCN, 27 Da) from the [M-1]⁺ ion.[12]

The predicted key fragmentation data is summarized in the table below:

m/z (for ³⁵Cl)m/z (for ³⁷Cl)Proposed Fragment IonNeutral Loss
155157[C₈H₁₀ClN]⁺˙-
140142[C₇H₇ClN]⁺•CH₃
120-[C₈H₁₀N]⁺•Cl
154156[C₈H₉ClN]⁺•H

Experimental Protocol for Mass Spectrum Acquisition

To acquire a high-quality mass spectrum of 3-Chloro-2,6-dimethylaniline, a Gas Chromatography-Mass Spectrometry (GC-MS) system equipped with an Electron Ionization (EI) source is recommended.

Sample Preparation
  • Solvent Selection: Prepare a dilute solution of 3-Chloro-2,6-dimethylaniline (approximately 100 µg/mL) in a volatile, high-purity solvent such as dichloromethane or methanol.

  • Standard Preparation: If quantitative analysis is required, prepare a series of calibration standards of known concentrations.

GC-MS Instrumentation and Parameters
  • Gas Chromatograph:

    • Injector: Split/splitless injector, operated in splitless mode for high sensitivity.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 1 minute.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

  • Mass Spectrometer:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 40-400.

    • Scan Speed: 1000 amu/s.

Data Acquisition and Analysis
  • Inject 1 µL of the prepared sample into the GC-MS system.

  • Acquire the data using the parameters specified above.

  • Process the resulting chromatogram and mass spectrum using the instrument's software.

  • Identify the peak corresponding to 3-Chloro-2,6-dimethylaniline based on its retention time.

  • Analyze the mass spectrum of the identified peak, paying close attention to the molecular ion, isotopic pattern, and major fragment ions.

Visualizing Fragmentation and Workflow

Diagrams created using Graphviz (DOT language) can effectively illustrate the predicted fragmentation pathways and the experimental workflow.

Predicted Fragmentation Pathway of 3-Chloro-2,6-dimethylaniline

Fragmentation_Pathway M [C₈H₁₀ClN]⁺˙ m/z 155/157 Molecular Ion F1 [C₇H₇ClN]⁺ m/z 140/142 M->F1 - •CH₃ F2 [C₈H₁₀N]⁺ m/z 120 M->F2 - •Cl F3 [C₈H₉ClN]⁺ m/z 154/156 M->F3 - •H

Caption: Predicted major fragmentation pathways of 3-Chloro-2,6-dimethylaniline under EI-MS.

Experimental Workflow for Mass Spectrum Acquisition

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep1 Dissolve Sample in Volatile Solvent GC Gas Chromatography Separation Prep1->GC MS Mass Spectrometry (EI, 70 eV) GC->MS Elution DA Data Acquisition MS->DA DP Spectral Analysis DA->DP Result Mass Spectrum Interpretation DP->Result Interpretation

Caption: Workflow for the acquisition and analysis of the mass spectrum of 3-Chloro-2,6-dimethylaniline.

Conclusion

The mass spectrum of 3-Chloro-2,6-dimethylaniline is predicted to exhibit a characteristic molecular ion cluster at m/z 155/157 and key fragment ions resulting from the loss of methyl, chlorine, and hydrogen radicals. This in-depth guide provides a robust framework for researchers to predict, acquire, and interpret the mass spectrum of this compound. By understanding the fundamental principles of fragmentation and employing a standardized analytical protocol, scientists can confidently utilize mass spectrometry for the structural confirmation and analysis of 3-Chloro-2,6-dimethylaniline in various research and development applications.

References

  • JoVE. (2024). Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.15. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.1: Electron Ionization. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Alpha (α) Cleavage. Retrieved from [Link]

  • University of Arizona. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved from [Link]

  • Georgia Institute of Technology. (2025). Mass Spec Mech Amines Alpha Cleavage Source. Retrieved from [Link]

  • Kema, I. H., & de Vries, E. G. (2006). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Journal of Chromatography B, 841(1-2), 14-25. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • USGS. (n.d.). Periodic Table--Chlorine. Retrieved from [Link]

  • Research and Reviews: Journal of Chemistry. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. Retrieved from [Link]

  • Vidya-mitra. (2015). General Fragmentation Rules (CHE). Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

  • LCGC International. (2015). Understanding Electron Ionization Processes for GC–MS. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 3-Chloro-2,6-dimethylaniline Hydrochloride: A Detailed Experimental Protocol and Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Significance of 3-Chloro-2,6-dimethylaniline Hydrochloride

3-Chloro-2,6-dimethylaniline hydrochloride is a key chemical intermediate in the synthesis of various agrochemicals and pharmaceuticals. Its structural features, a chlorinated and di-methylated aniline backbone, make it a versatile building block for introducing specific functionalities into larger, more complex molecules. The hydrochloride salt form enhances the compound's stability and improves its handling characteristics, making it suitable for a range of synthetic applications. This guide provides a comprehensive, in-depth protocol for the synthesis of 3-Chloro-2,6-dimethylaniline hydrochloride, starting from the readily available 2,6-dimethylaniline. We will delve into the strategic considerations behind the synthetic route, the mechanistic underpinnings of each reaction step, and a detailed, field-proven experimental procedure designed for reproducibility and safety.

Strategic Approach: The Necessity of a Multi-Step Synthesis

The direct chlorination of 2,6-dimethylaniline presents a significant regioselectivity challenge. The amino group (-NH₂) is a powerful ortho-, para-director in electrophilic aromatic substitution. Consequently, direct chlorination would predominantly yield the 4-chloro and 2,4-dichloro isomers. To achieve the desired 3-chloro substitution (meta to the amino group), a multi-step strategy involving protection, chlorination, deprotection, and salt formation is imperative.

This protocol follows a robust four-step sequence:

  • Protection: The amino group of 2,6-dimethylaniline is acetylated to form N-(2,6-dimethylphenyl)acetamide. This temporarily converts the strongly activating amino group into a moderately activating, bulky acetamido group, which sterically hinders the ortho positions and electronically favors meta-substitution relative to the unprotected amine.

  • Chlorination: The N-(2,6-dimethylphenyl)acetamide is subjected to electrophilic chlorination. The acetamido group directs the incoming chloro substituent to the 3-position.

  • Deprotection: The acetamido group is hydrolyzed under acidic conditions to regenerate the amino group, yielding 3-chloro-2,6-dimethylaniline.

  • Salt Formation: The final product is converted to its hydrochloride salt to enhance stability and facilitate isolation.

Mechanistic Insights: Controlling Regioselectivity

The success of this synthesis hinges on understanding and controlling the directing effects of the substituents on the aniline ring.

  • The Role of the Acetyl Protecting Group: In the starting material, 2,6-dimethylaniline, the amino group is a strong activating group that directs electrophiles to the ortho and para positions. However, the two methyl groups at positions 2 and 6 already block the ortho positions. This would lead to chlorination at the para position (position 4). By converting the amino group to an acetamido group (-NHCOCH₃), its activating effect is moderated, and its steric bulk is significantly increased. This steric hindrance makes an attack at the ortho positions (relative to the acetamido group) even more difficult. While the acetamido group is still technically an ortho-, para-director, the combination of steric hindrance and the electronic influence of the two methyl groups makes the 3-position the most favorable site for electrophilic attack.

  • Electrophilic Aromatic Substitution (Chlorination): The chlorination of N-(2,6-dimethylphenyl)acetamide proceeds via a classic electrophilic aromatic substitution mechanism. A chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), generates a source of electrophilic chlorine (or a polarized species that acts as such). The aromatic ring of the acetanilide acts as a nucleophile, attacking the electrophilic chlorine. The resulting arenium ion intermediate is stabilized by resonance. Loss of a proton from the carbon bearing the new chloro group restores aromaticity and yields the chlorinated product.

Experimental Protocol

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )PuritySupplier
2,6-DimethylanilineC₈H₁₁N121.18≥98%Sigma-Aldrich
Acetic Anhydride(CH₃CO)₂O102.09≥98%Sigma-Aldrich
Glacial Acetic AcidCH₃COOH60.05≥99.7%Sigma-Aldrich
Sulfuryl ChlorideSO₂Cl₂134.97≥97%Sigma-Aldrich
DichloromethaneCH₂Cl₂84.93ACS gradeFisher Scientific
Concentrated Hydrochloric AcidHCl36.46~37%Fisher Scientific
Sodium HydroxideNaOH40.00ACS gradeFisher Scientific
Sodium BicarbonateNaHCO₃84.01ACS gradeFisher Scientific
Anhydrous Sodium SulfateNa₂SO₄142.04ACS gradeFisher Scientific
Diethyl Ether(C₂H₅)₂O74.12ACS gradeFisher Scientific
Equipment
  • Round-bottom flasks (250 mL, 500 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle

  • Dropping funnel

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Ice bath

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or pH meter

Step 1: Acetylation of 2,6-Dimethylaniline

This step protects the amino group as an acetanilide, which is crucial for directing the subsequent chlorination to the desired 3-position.

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-dimethylaniline (10.0 g, 82.5 mmol) in glacial acetic acid (50 mL).

  • Cool the solution in an ice bath with stirring.

  • Slowly add acetic anhydride (9.3 mL, 99.0 mmol, 1.2 equivalents) dropwise to the cooled solution over 15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1 hour.

  • Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring.

  • Collect the precipitated white solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water (3 x 50 mL) to remove residual acetic acid.

  • Dry the product, N-(2,6-dimethylphenyl)acetamide, in a vacuum oven at 50-60 °C to a constant weight. The expected yield is typically high (>90%).

Step 2: Chlorination of N-(2,6-dimethylphenyl)acetamide

This is the key regioselective step where the chloro group is introduced at the 3-position of the aromatic ring.

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve the dried N-(2,6-dimethylphenyl)acetamide (10.0 g, 61.2 mmol) in dichloromethane (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sulfuryl chloride (5.4 mL, 67.3 mmol, 1.1 equivalents) in dichloromethane (20 mL) dropwise over 30 minutes, maintaining the temperature below 5 °C. Caution: This reaction releases HCl and SO₂ gases and should be performed in a well-ventilated fume hood.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, slowly and carefully pour the reaction mixture into 100 mL of a saturated aqueous sodium bicarbonate solution to quench the excess sulfuryl chloride and neutralize the generated acids.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-(3-chloro-2,6-dimethylphenyl)acetamide. This crude product can often be used directly in the next step without further purification.

Step 3: Hydrolysis of N-(3-chloro-2,6-dimethylphenyl)acetamide

This deprotection step removes the acetyl group to yield the free 3-chloro-2,6-dimethylaniline.

Procedure:

  • Transfer the crude N-(3-chloro-2,6-dimethylphenyl)acetamide to a 250 mL round-bottom flask.

  • Add a mixture of concentrated hydrochloric acid (50 mL) and water (50 mL).

  • Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring for 4-6 hours.

  • Monitor the completion of the hydrolysis by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then further in an ice bath.

  • Slowly and carefully basify the acidic solution by adding a 50% (w/v) aqueous sodium hydroxide solution until the pH is >12. This will precipitate the free aniline.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).

  • Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution on a rotary evaporator to obtain the crude 3-chloro-2,6-dimethylaniline as an oil or a low-melting solid.

Step 4: Formation of 3-Chloro-2,6-dimethylaniline Hydrochloride

The final step involves converting the free aniline base into its more stable and easily handleable hydrochloride salt.

Procedure:

  • Dissolve the crude 3-chloro-2,6-dimethylaniline in diethyl ether (100 mL).

  • Cool the solution in an ice bath.

  • While stirring, slowly bubble dry hydrogen chloride gas through the solution, or add a saturated solution of HCl in diethyl ether dropwise. A white precipitate of the hydrochloride salt will form.

  • Continue adding HCl until no further precipitation is observed.

  • Collect the white solid by vacuum filtration.

  • Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting material or impurities.

  • Dry the final product, 3-Chloro-2,6-dimethylaniline hydrochloride, under vacuum to a constant weight.

Visualization of the Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Hydrolysis cluster_step4 Step 4: Salt Formation s1_start 2,6-Dimethylaniline in Acetic Acid s1_reagent + Acetic Anhydride s1_start->s1_reagent 0°C to RT s1_workup Precipitation in Water & Filtration s1_reagent->s1_workup s1_product N-(2,6-dimethylphenyl)acetamide s2_start N-(2,6-dimethylphenyl)acetamide in DCM s1_product->s2_start s1_workup->s1_product s2_reagent + SO2Cl2 s2_start->s2_reagent 0°C to RT s2_workup Quench with NaHCO3 & Extraction s2_reagent->s2_workup s2_product N-(3-chloro-2,6-dimethylphenyl)acetamide s3_start N-(3-chloro-2,6-dimethylphenyl)acetamide s2_product->s3_start s2_workup->s2_product s3_reagent + aq. HCl (Reflux) s3_start->s3_reagent s3_workup Basification & Extraction s3_reagent->s3_workup s3_product 3-Chloro-2,6-dimethylaniline s4_start 3-Chloro-2,6-dimethylaniline in Ether s3_product->s4_start s3_workup->s3_product s4_reagent + HCl gas s4_start->s4_reagent 0°C s4_workup Filtration & Drying s4_reagent->s4_workup s4_product 3-Chloro-2,6-dimethylaniline HCl (Final Product) s4_workup->s4_product

Caption: Synthetic workflow for 3-Chloro-2,6-dimethylaniline hydrochloride.

Trustworthiness and Self-Validation

The integrity of this protocol is ensured by incorporating in-process controls and final product characterization.

  • In-Process Controls: The progress of each reaction step should be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). This allows for the determination of reaction completion and helps in identifying the formation of any significant byproducts.

  • Final Product Characterization: The identity and purity of the final product, 3-Chloro-2,6-dimethylaniline hydrochloride, should be confirmed using a suite of analytical techniques:

    • Melting Point: A sharp melting point range is indicative of high purity.

    • NMR Spectroscopy (¹H and ¹³C): Provides unequivocal structural confirmation. The proton NMR spectrum should show the characteristic aromatic proton signals, the methyl proton signals, and the amine proton signal (which may be broad or exchange with D₂O). The carbon NMR will confirm the number and type of carbon atoms in the molecule.

    • Mass Spectrometry (MS): Confirms the molecular weight of the free base.

    • Fourier-Transform Infrared Spectroscopy (FTIR): Shows the characteristic absorption bands for the N-H bonds of the ammonium salt, C-H bonds, aromatic C=C bonds, and the C-Cl bond.

Safety Precautions

This synthesis involves the use of hazardous chemicals and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 2,6-Dimethylaniline: Toxic and readily absorbed through the skin. It is a suspected carcinogen.[1]

  • Acetic Anhydride: Corrosive and causes severe skin burns and eye damage.

  • Sulfuryl Chloride: Highly corrosive and toxic. Reacts violently with water. The reaction releases toxic gases (HCl and SO₂).

  • Concentrated Hydrochloric Acid: Highly corrosive and causes severe burns.

  • Sodium Hydroxide: Corrosive and can cause severe burns.

  • Dichloromethane and Diethyl Ether: Volatile and flammable organic solvents. Avoid inhalation of vapors.

Always consult the Safety Data Sheets (SDS) for all chemicals before use.

References

  • "1: Acetylation of Aniline (Experiment) - Chemistry LibreTexts." Chemistry LibreTexts, 16 Aug. 2021, .

  • "The Preparation of Lidocaine | Journal of Chemical Education." ACS Publications, .

  • "US4401833A - Process for the preparation of 4-chloro-2,6-dialkylanilines - Google Patents." Google Patents, .

  • "Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides - ACS Publications." ACS Publications, .

  • "Safety: 2,6-dimethylaniline is toxic and readily absorbed through the skin." SFA ScholarWorks, .

Sources

Quantitative Analysis of 3-Chloro-2,6-dimethylaniline Hydrochloride by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed and robust protocol for the quantitative analysis of 3-Chloro-2,6-dimethylaniline hydrochloride using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the non-volatile nature of the hydrochloride salt, a critical sample preparation step involving basification and liquid-liquid extraction is employed to analyze the more volatile free aniline form. This method provides the necessary specificity and sensitivity for accurate quantification in complex matrices relevant to pharmaceutical development and chemical synthesis. We will detail the optimized parameters for sample preparation, chromatographic separation, and mass spectrometric detection, offering insights into the rationale behind each procedural step to ensure methodological integrity and reproducibility.

Introduction and Scientific Principle

3-Chloro-2,6-dimethylaniline is a substituted aniline that serves as a key intermediate in the synthesis of various chemical products, including pharmaceuticals and pesticides.[1] Its hydrochloride salt form enhances stability and solubility but presents an analytical challenge for techniques like Gas Chromatography (GC), which require analytes to be thermally stable and volatile. Direct injection of the salt would lead to poor chromatographic performance and potential decomposition in the hot injector.

Therefore, the core of this analytical method is the conversion of 3-Chloro-2,6-dimethylaniline hydrochloride to its free base, 3-Chloro-2,6-dimethylaniline. This is achieved by neutralizing the hydrochloride with a base, which deprotonates the anilinium ion. The resulting free aniline is significantly more volatile and amenable to GC analysis.

The overall workflow is as follows:

  • Sample Preparation: The hydrochloride salt is dissolved and treated with a base (e.g., NaOH) to increase the pH, liberating the free aniline.

  • Extraction: The liberated, non-polar free aniline is extracted from the aqueous matrix into an immiscible organic solvent (e.g., toluene). This step also serves to concentrate the analyte and separate it from non-volatile matrix components.

  • GC Separation: The organic extract is injected into the GC system. A non-polar capillary column separates the analyte from other volatile components based on differences in boiling points and interactions with the stationary phase.

  • MS Detection and Quantification: As the analyte elutes from the GC column, it is ionized (typically by Electron Ionization - EI), fragmented, and detected by the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, confirming the analyte's identity. Quantification is achieved by comparing the analyte's response to that of an internal standard.

GC-MS is the technique of choice due to its high sensitivity, selectivity, and the definitive structural information provided by the mass spectrum, which is crucial for unambiguous peak identification in complex samples.[2]

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Weigh Sample (3-Chloro-2,6-dimethylaniline HCl) Dissolve Dissolve in Deionized Water Sample->Dissolve Add_IS Spike with Internal Standard (e.g., 3-Chloro-4-fluoroaniline) Dissolve->Add_IS Basify Adjust to pH > 11 (e.g., with 2M NaOH) Add_IS->Basify Extract Liquid-Liquid Extraction (with Toluene) Basify->Extract Dry Dry Organic Layer (Anhydrous Na2SO4) Extract->Dry Vial Transfer to GC Vial Dry->Vial GC_Inject Inject into GC-MS Vial->GC_Inject GC_Sep Chromatographic Separation GC_Inject->GC_Sep MS_Detect Ionization, Fragmentation, and Detection GC_Sep->MS_Detect Identify Identify by Retention Time & Mass Spectrum MS_Detect->Identify Quantify Quantify using Internal Standard Calibration Identify->Quantify Report Generate Report Quantify->Report

Caption: Overall workflow for the GC-MS analysis of 3-Chloro-2,6-dimethylaniline HCl.

Materials, Reagents, and Instrumentation

Reagents and Standards
  • Analyte: 3-Chloro-2,6-dimethylaniline hydrochloride (CAS: 72725-98-5), analytical standard grade.[3][4]

  • Internal Standard (IS): 3-Chloro-4-fluoroaniline (recommended) or another suitable substituted aniline not present in the sample.[5][6][7]

  • Solvents: Toluene (HPLC grade), Methanol (HPLC grade), Acetone (analytical grade for glassware).

  • Reagents: Sodium Hydroxide (NaOH, analytical grade), Anhydrous Sodium Sulfate (Na₂SO₄, analytical grade), Deionized Water.

Instrumentation

A standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source is required.

Detailed Protocols

Preparation of Standard Solutions
  • Analyte Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 3-Chloro-2,6-dimethylaniline hydrochloride. Dissolve in and bring to a final volume of 10 mL with methanol in a volumetric flask. Note: The concentration should be corrected for the free base form (Molecular Weight of HCl salt: ~192.09 g/mol ; Free Base: ~155.62 g/mol ).[4][8] Correction factor = 155.62 / 192.09 ≈ 0.81.

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 3-Chloro-4-fluoroaniline and dissolve in 10 mL of methanol.

  • Working Internal Standard (50 µg/mL): Dilute the IS stock solution with methanol.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by diluting the analyte stock solution with toluene. Spike each calibration standard with the working internal standard to a final constant concentration (e.g., 10 µg/mL).

Sample Preparation Protocol
  • Weighing: Accurately weigh approximately 25 mg of the 3-Chloro-2,6-dimethylaniline hydrochloride sample into a 50 mL screw-cap tube.

  • Dissolution: Add 10 mL of deionized water and vortex to dissolve the sample completely.

  • Internal Standard Spiking: Add a known volume (e.g., 200 µL) of the 50 µg/mL working internal standard solution to the tube.

  • Basification: Slowly add 2M NaOH solution dropwise while vortexing until the pH of the aqueous solution is >11. This ensures complete conversion of the anilinium hydrochloride to the free aniline base.

  • Extraction: Add 10 mL of toluene to the tube. Cap tightly and vortex vigorously for 2 minutes. Allow the layers to separate (centrifugation can be used to expedite this).

  • Isolation: Carefully transfer the upper organic (toluene) layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: Transfer the dried organic extract to a 2 mL GC vial for analysis.

GC-MS Instrumental Parameters

The following parameters provide a robust starting point and should be optimized for the specific instrument in use.

ParameterRecommended SettingRationale
Gas Chromatograph
GC ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm filmA workhorse non-polar column providing excellent separation for a wide range of semi-volatile compounds.[6]
Injection ModeSplitless (1 µL injection)Maximizes sensitivity for trace analysis. A split injection may be used for highly concentrated samples.
Injector Temp.250 °CEnsures rapid volatilization of the analyte without thermal degradation.
Carrier GasHelium, constant flow at 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program80 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min)Provides good separation from solvent and potential impurities.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization mode that produces reproducible, library-searchable mass spectra.
Ion Source Temp.230 °CStandard temperature to maintain cleanliness and promote ionization.
Interface Temp.280 °CPrevents condensation of the analyte as it transfers from the GC to the MS.
Acquisition ModeFull Scan (m/z 40-450) and/or SIMFull scan is used for initial identification. Selected Ion Monitoring (SIM) provides higher sensitivity for quantification.
SIM Ions Analyte: 155 (Quant), 140, 157 (Qual) IS (3-Chloro-4-fluoroaniline): 145 (Quant), 110 (Qual)Based on the expected fragmentation pattern. The quantifier ion should be abundant and specific. Qualifier ions confirm identity.

Data Analysis and Interpretation

Analyte Identification

The identity of 3-Chloro-2,6-dimethylaniline is confirmed by a match in both:

  • Retention Time: The retention time of the peak in the sample chromatogram must match that of a known standard analyzed under the same conditions.

  • Mass Spectrum: The background-subtracted mass spectrum of the sample peak must match the spectrum of the standard and show the characteristic ions.

Expected Mass Spectrum and Fragmentation

The molecular weight of 3-Chloro-2,6-dimethylaniline (C₈H₁₀ClN) is 155.62 g/mol .[1][8] The EI mass spectrum is expected to show:

  • Molecular Ion ([M]⁺): A prominent peak at m/z 155 . Due to the natural abundance of the ³⁷Cl isotope, an M+2 peak will be present at m/z 157 with an intensity of approximately one-third of the m/z 155 peak.

  • Key Fragment ([M-CH₃]⁺): Loss of a methyl radical from the molecular ion results in a stable fragment at m/z 140 .

Fragmentation Parent [C8H10ClN]+• m/z 155/157 Frag1 [C7H7ClN]+• m/z 140/142 Parent->Frag1 - •CH3

Sources

The Lynchpin in Crop Protection: Applications of 3-Chloro-2,6-dimethylaniline in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of Substituted Anilines

In the intricate world of agrochemical synthesis, the strategic selection of starting materials is paramount to achieving desired efficacy, selectivity, and production efficiency. Among the myriad of chemical building blocks, substituted anilines, and in particular 3-Chloro-2,6-dimethylaniline, have emerged as a cornerstone for the development of a range of potent crop protection agents. Its unique structural features—a chlorinated phenyl ring flanked by two methyl groups—provide a versatile scaffold for the synthesis of highly active fungicides and herbicides. This guide delves into the practical applications of 3-Chloro-2,6-dimethylaniline, offering detailed protocols and mechanistic insights for researchers and professionals in the agrochemical industry.

Chapter 1: The Role of 3-Chloro-2,6-dimethylaniline in Phenylamide Fungicides

Phenylamide fungicides are a critical class of agrochemicals renowned for their systemic activity against oomycete pathogens, such as Phytophthora and Pythium species. The core structure of many phenylamides features an N-acylated aniline moiety. The introduction of a chlorine atom at the 3-position of the 2,6-dimethylaniline ring can modulate the biological activity and spectrum of the resulting fungicide.

Synthesis of Chloro-Derivatives of Metalaxyl: A Case Study

Metalaxyl, a widely used phenylamide fungicide, is traditionally synthesized from 2,6-dimethylaniline. By substituting this with 3-Chloro-2,6-dimethylaniline, we can explore the synthesis of its chlorinated analog, a compound of interest for structure-activity relationship (SAR) studies. The synthetic pathway involves two key transformations: N-alkylation followed by N-acylation.

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Chloro-2,6-dimethylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the synthesis of 3-Chloro-2,6-dimethylaniline hydrochloride, a crucial intermediate in various chemical industries. As Senior Application Scientists, we have compiled this resource to address common challenges and optimize your experimental outcomes, grounding our advice in established chemical principles and field-proven methodologies.

Core Principles: Understanding the Reaction Mechanism

The synthesis of 3-Chloro-2,6-dimethylaniline hydrochloride is most commonly achieved through the direct chlorination of 2,6-dimethylaniline. The key to a successful and high-yield synthesis lies in understanding the underlying electrophilic aromatic substitution mechanism.

In a strongly acidic medium, the highly basic amino group of 2,6-dimethylaniline is protonated to form the anilinium ion (-NH₃⁺).[1] This protonation is a critical step for two reasons:

  • Deactivation of the Aromatic Ring: The anilinium group is a powerful deactivating group, making the aromatic ring less susceptible to electrophilic attack than the free aniline. This helps to control the reactivity and prevent over-chlorination.

  • Directing Effect: The -NH₃⁺ group is a meta-director. This electronic effect guides the incoming electrophile (the chlorine cation or its equivalent) to the 3- and 5-positions of the aromatic ring.[1] Given the existing methyl groups at positions 2 and 6, the primary product is the desired 3-chloro isomer.

G cluster_0 Step 1: Protonation of Aniline cluster_1 Step 2: Electrophilic Aromatic Substitution 2,6-Dimethylaniline 2,6-Dimethylaniline H+ H+ Anilinium_Ion 2,6-Dimethylanilinium Ion 2,6-Dimethylaniline->Anilinium_Ion + HCl Chlorinating_Agent Cl2 Sigma_Complex Sigma Complex (Carbocation Intermediate) Anilinium_Ion->Sigma_Complex + Cl2 Electrophile δ+Cl-Clδ- Product_HCl 3-Chloro-2,6-dimethylaniline Hydrochloride Sigma_Complex->Product_HCl - H+

Caption: Reaction mechanism for the synthesis of 3-Chloro-2,6-dimethylaniline hydrochloride.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Q: My overall yield is consistently low. What are the likely causes and how can I improve it?

A: Low yield is a common issue that can stem from several factors. Let's break down the possibilities:

  • Cause 1: Incomplete Reaction. The reaction may not have proceeded to completion. This can be due to insufficient reaction time, improper temperature, or poor mixing.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the starting material is fully consumed.[1] Ensure vigorous stirring, especially if the reaction mixture is a suspension. The optimal temperature is typically in the range of 10-15°C to balance reaction rate and selectivity.[2]

  • Cause 2: Formation of Byproducts. The most common cause of low yield is the formation of undesired isomers and di-chlorinated products. The primary isomeric byproduct is 4-chloro-2,6-dimethylaniline.

    • Solution: The formation of the 4-chloro isomer is favored if the amino group is not fully protonated. Ensure an excess of strong acid (like HCl gas bubbled to saturation) is present before introducing the chlorinating agent.[2] Maintaining a low reaction temperature also helps to improve selectivity.

  • Cause 3: Product Loss During Workup. The hydrochloride salt is water-soluble. Significant amounts can be lost if excessive water is used during the workup or if the product is not efficiently precipitated.

    • Solution: After the reaction, an azeotropic distillation can be performed with an appropriate solvent to remove excess hydrochloric acid, which can help in the crystallization of the product.[2] When precipitating the product, use a minimal amount of cold solvent to wash the crystals and prevent dissolution.

Q: I am observing a significant amount of the 4-chloro-2,6-dimethylaniline isomer in my product. Why is this happening and how can I prevent it?

A: The formation of the 4-chloro isomer is a direct consequence of the directing effects of the substituents on the aniline ring. The free amino group (-NH₂) is a strong activating group and an ortho, para-director. If the amino group is not fully protonated to the meta-directing anilinium group (-NH₃⁺), chlorination will preferentially occur at the para position (position 4).

  • Root Cause: Insufficiently acidic conditions. This can be due to not adding enough hydrochloric acid or the presence of water which can dilute the acid.

  • Preventative Measures:

    • Ensure Anhydrous Conditions: Use dry solvents and glassware. Moisture can interfere with the protonation of the aniline.

    • Saturate with HCl: Before adding the chlorinating agent, ensure the reaction mixture is fully saturated with hydrogen chloride gas.[2] This is the most critical step to ensure the formation of the anilinium salt.

    • Alternative Strategy: An alternative method involves the chlorination of N-acetyl-2,6-dimethylaniline. The acetyl group also directs chlorination to the 3-position. The acetyl group can then be removed by hydrolysis to yield the desired product.

Q: My product is contaminated with di-chlorinated species. How can I minimize their formation?

A: The formation of di-chlorinated byproducts, such as 3,4-dichloro-2,6-dimethylaniline, occurs when the reaction is too aggressive or when there is an excess of the chlorinating agent.

  • Control Stoichiometry: Use a slight excess, but not a large excess, of the chlorinating agent. The stoichiometry should be carefully calculated based on the amount of starting material.

  • Slow Addition: Add the chlorinating agent (e.g., chlorine gas) slowly and in a controlled manner to the reaction mixture.[2] This prevents localized high concentrations of the chlorinating agent.

  • Temperature Control: Maintain a low reaction temperature (10-15°C).[2] Higher temperatures can increase the rate of the second chlorination reaction.

Q: The reaction is very slow or seems to stall. What could be the issue?

A: A sluggish reaction can be due to a few factors:

  • Poor Solubility: The 2,6-dimethylaniline hydrochloride salt may have low solubility in the chosen solvent, leading to a slow heterogeneous reaction.

    • Solution: Ensure vigorous stirring to maximize the surface area of the suspended salt. Solvents like carbon tetrachloride or toluene are often used.[2]

  • Low Temperature: While low temperatures are good for selectivity, a temperature that is too low can significantly slow down the reaction rate.

    • Solution: Find the optimal balance. A temperature range of 10-15°C is a good starting point.[2] If the reaction is too slow, consider a slight increase in temperature while carefully monitoring for byproduct formation.

Q: I'm having trouble isolating the hydrochloride salt. It's not precipitating well. What can I do?

A: If the hydrochloride salt is not precipitating, it is likely too soluble in the reaction mixture.

  • Solvent Choice: The choice of solvent is crucial. A solvent in which the hydrochloride salt is less soluble is preferred.

  • Azeotropic Distillation: As mentioned in a patent, adding a 15% strength hydrochloric acid solution and then performing an azeotropic distillation can effectively remove water and excess HCl, promoting the crystallization of the crude hydrochloride salt upon cooling.[2]

  • Antisolvent Addition: The addition of a non-polar "anti-solvent" in which the product is insoluble can induce precipitation. This should be done carefully to avoid precipitating impurities as well.

  • Conversion to Free Base and Back: If direct precipitation fails, an alternative is to neutralize the reaction mixture with a base (like NaOH) to obtain the free aniline.[2] The free aniline can then be extracted with an organic solvent, purified (e.g., by distillation), and then converted back to the hydrochloride salt by treatment with HCl in a suitable solvent like ether.[3]

Frequently Asked Questions (FAQs)

Q: Why is a strong acid medium essential for this synthesis?

A: As detailed in the mechanism section, the strong acid protonates the amino group. This is the cornerstone of controlling the regioselectivity of the reaction. The resulting anilinium ion is deactivated and acts as a meta-director, guiding the chlorination to the desired 3-position and preventing the formation of the undesired 4-chloro isomer.[1]

Q: What are the most suitable chlorinating agents and solvents?

A:

  • Chlorinating Agents:

    • Chlorine Gas (Cl₂): This is a common and effective chlorinating agent for industrial-scale synthesis. It is highly reactive and requires careful handling.[2]

    • Sulfuryl Chloride (SO₂Cl₂): Can also be used as a source of chlorine. It is a liquid and can be easier to handle than chlorine gas in a lab setting.

    • N-Chlorosuccinimide (NCS): A solid and milder chlorinating agent, often used in smaller-scale laboratory syntheses.

  • Solvents:

    • Carbon Tetrachloride (CCl₄): A non-polar solvent in which the anilinium salt is poorly soluble, often used in patented procedures.[2]

    • Toluene: Another suitable non-polar solvent.[2]

    • Glacial Acetic Acid: Can also be used as a solvent.[1]

Q: How can I effectively monitor the reaction's progress?

A:

  • Thin Layer Chromatography (TLC): This is a quick and easy way to monitor the disappearance of the starting material (2,6-dimethylaniline) and the appearance of the product. A suitable solvent system (e.g., hexane/ethyl acetate) should be developed.

  • Gas Chromatography (GC): For more quantitative analysis, GC can be used to determine the ratio of starting material, product, and byproducts over time. This requires taking aliquots from the reaction mixture, quenching them, and preparing them for analysis.

Q: What are the critical safety precautions for this synthesis?

A:

  • 2,6-Dimethylaniline: This starting material is toxic and can be absorbed through the skin. Always wear gloves and appropriate personal protective equipment (PPE).[4]

  • Chlorinating Agents: Chlorine gas is highly toxic and corrosive. All operations involving chlorine gas must be conducted in a well-ventilated fume hood. Sulfuryl chloride is also corrosive and a lachrymator.

  • Hydrochloric Acid/HCl Gas: Concentrated hydrochloric acid and HCl gas are corrosive and can cause severe respiratory irritation. Handle with appropriate care in a fume hood.

  • General Precautions: Always wear safety glasses, a lab coat, and gloves when handling any chemicals involved in this synthesis.

Optimized Experimental Protocol

This protocol is a synthesis of best practices aimed at maximizing yield and purity.

Materials and Equipment
  • Reagents: 2,6-dimethylaniline, a suitable solvent (e.g., carbon tetrachloride or toluene), hydrogen chloride gas, chlorine gas.

  • Equipment: A three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, a thermometer, and a condenser. An ice-water bath for temperature control.

Step-by-Step Procedure
  • Reaction Setup: In a dry three-necked flask, dissolve 2,6-dimethylaniline (1.0 eq.) in the chosen solvent (e.g., carbon tetrachloride).

  • Formation of the Anilinium Salt: Cool the solution to room temperature and begin bubbling dry hydrogen chloride gas through the solution with vigorous stirring. Continue until the solution is saturated and a precipitate of 2,6-dimethylaniline hydrochloride is formed.

  • Temperature Control: Cool the resulting suspension to 10-15°C using an ice-water bath.[2]

  • Chlorination: Slowly bubble chlorine gas (1.0-1.1 eq.) through the suspension over a period of 2-4 hours, maintaining the temperature between 10-15°C.[2]

  • Reaction Monitoring: Monitor the reaction by TLC or GC until the starting material is consumed.

  • Work-up and Isolation:

    • After the reaction is complete, add 15% aqueous hydrochloric acid to the mixture.

    • Perform an azeotropic distillation to remove water and excess HCl.[2]

    • Cool the remaining mixture to 20°C to crystallize the crude 3-Chloro-2,6-dimethylaniline hydrochloride.[2]

    • Filter the crystals under vacuum, wash with a small amount of cold solvent, and dry under vacuum.

  • Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent system or by converting it to the free base for distillation, followed by reconversion to the hydrochloride salt.

Table: Optimized Reaction Parameters
ParameterRecommended ValueRationale
Temperature 10-15°CBalances reaction rate and selectivity, minimizing byproduct formation.[2]
Solvent Carbon Tetrachloride or TolueneNon-polar solvents where the anilinium salt has low solubility.[2]
Acidification Saturation with HCl gasEnsures complete formation of the meta-directing anilinium ion.[2]
Chlorinating Agent Chlorine Gas (slow addition)Controlled addition prevents localized excess and di-chlorination.[2]
Stirring Vigorous mechanical stirringEssential for good mixing in a heterogeneous reaction mixture.

Troubleshooting Workflow

G Start Experiment Start LowYield Low Yield Observed Start->LowYield Impurity Impurity Detected (e.g., 4-chloro isomer) Start->Impurity CompletionCheck Check for reaction completion (TLC/GC) LowYield->CompletionCheck Incomplete Reaction? WorkupLoss Review workup procedure for product loss LowYield->WorkupLoss Workup Issues? AcidCheck Verify complete protonation (HCl saturation) Impurity->AcidCheck Isomer Formation? TempControl Check temperature control (10-15°C) Impurity->TempControl Di-chlorination? CompletionCheck->LowYield No Optimize Optimize Reaction Time & Temperature CompletionCheck->Optimize Yes AcidCheck->Impurity No ImproveAcid Ensure anhydrous conditions & full HCl saturation AcidCheck->ImproveAcid Yes TempControl->Impurity No RefineTemp Refine temperature control & slow Cl2 addition TempControl->RefineTemp Yes WorkupLoss->LowYield No OptimizeWorkup Minimize solvent usage during washing/precipitation WorkupLoss->OptimizeWorkup Yes Success Successful Synthesis Optimize->Success ImproveAcid->Success RefineTemp->Success OptimizeWorkup->Success

Caption: A troubleshooting flowchart for optimizing the synthesis.

References

  • US4401833A - Process for the preparation of 4-chloro-2,6-dialkylanilines - Google Patents.
  • PrepChem.com - Synthesis of 2,6-dimethylaniline. Available at: [Link]

  • Queen's University Belfast - Virtual Lab 1 - Synthesis of alpha-Chloro-2,6-dimethylacetanilide. Available at: [Link]

  • Chem 302L / Su07 The Synthesis of Lidocaine - University of San Diego. Available at: [Link]

  • PubChem - 3-Chloro-2,6-dimethylaniline. Available at: [Link]

  • The 2-Step Synthesis of Lidocaine - Unknown Source. (Please note: While the content is valuable, the original hosting location is not definitively available. The information aligns with standard organic chemistry principles for this synthesis.)
  • PrepChem.com - Preparation of 3-chloro-2-methylaniline. Available at: [Link]

  • Wikipedia - 2,6-Xylidine. Available at: [Link]

Sources

Technical Support Center: Synthesis of Substituted Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Aniline and its substituted derivatives are cornerstone structural motifs in pharmaceuticals, agrochemicals, and materials science. Their synthesis, while conceptually straightforward, is frequently plagued by side reactions that can significantly impact yield, purity, and scalability. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers navigate these challenges. Authored from the perspective of a Senior Application Scientist, this guide emphasizes mechanistic understanding to empower you to diagnose and solve common issues encountered in the synthesis of substituted anilines.

This guide is structured into three primary sections based on the most common synthetic strategies, followed by a crucial section on general analysis and purification.

  • Troubleshooting the Reduction of Nitroaromatics

  • Managing Side Reactions in Palladium-Catalyzed Buchwald-Hartwig Amination

  • Addressing Challenges in Nucleophilic Aromatic Substitution (SNAr)

  • General Troubleshooting: Impurity Characterization and Purification Strategies

Troubleshooting the Reduction of Nitroaromatics

The reduction of an aromatic nitro group is the most classic and widely used method for preparing anilines. The transformation involves a six-electron reduction, which proceeds through several reactive intermediates. The accumulation or undesired reaction of these intermediates is the primary source of impurities.

FAQ 1: My reaction mixture is developing a strong color (yellow, orange, or red) and I'm isolating byproducts alongside my target aniline. What is happening?

Plausible Cause & Mechanism: This is a classic sign of incomplete reduction and subsequent condensation reactions. The reduction of a nitro group (Ar-NO₂) to an amine (Ar-NH₂) is not a single step but a cascade through nitroso (Ar-N=O) and hydroxylamine (Ar-NHOH) intermediates.

These intermediates are highly reactive. If the reduction is slow or the conditions are not optimal, the hydroxylamine can condense with unreacted nitroso species to form an azoxy intermediate (Ar-N=N⁺(O⁻)-Ar'), which can be further reduced to the colored azo (Ar-N=N-Ar') and hydrazo (Ar-NH-NH-Ar') compounds.[1][2] Using strong, non-specific reducing agents like lithium aluminum hydride can also favor the formation of azo compounds.[2]

G cluster_main Main Reduction Pathway (6e⁻) cluster_side Side Reaction Pathways ArNO2 Ar-NO₂ (Nitroarene) ArNO Ar-N=O (Nitroso) ArNO2->ArNO +2e⁻, +2H⁺ ArNHOH Ar-NHOH (Hydroxylamine) ArNO->ArNHOH +2e⁻, +2H⁺ ArNH2 Ar-NH₂ (Aniline) ArNHOH->ArNH2 +2e⁻, +2H⁺ Azoxy Ar-N=N⁺(O⁻)-Ar (Azoxy) ArNHOH->Azoxy + Ar-N=O - H₂O Azo Ar-N=N-Ar (Azo) Azoxy->Azo Reduction Hydrazo Ar-NH-NH-Ar (Hydrazo) Azo->Hydrazo Reduction caption Fig 1. Nitroarene reduction pathways.

Diagnostic Steps:

  • TLC Analysis: Azo compounds are often intensely colored spots on a TLC plate. Co-spot with your starting material and product. Multiple spots between the start and end Rf values are indicative of these intermediates.

  • LC-MS: This is the most effective tool. Look for the molecular weights corresponding to the dimeric species:

    • Azoxy: 2 * M(Ar) + 30 Da

    • Azo: 2 * M(Ar) + 28 Da

    • Hydrazo: 2 * M(Ar) + 30 Da

Corrective Actions & Protocols:

The key is to ensure the complete and rapid reduction of intermediates. The choice of reducing agent and control of reaction pH are critical.

Reducing SystemTypical ConditionsAdvantagesCommon Issues & Mitigation
H₂/Pd-C H₂ (1-50 atm), Pd/C (1-10 mol%), RT-80 °C, EtOH/MeOH/EtOAcClean, high yield, easy workup (filtration).Can reduce other functional groups (alkenes, alkynes, benzyl ethers). Over-reduction of the aromatic ring at high pressure/temp. Mitigation: Use lower pressure, monitor reaction closely, consider alternative catalysts like PtO₂.[1][3]
Fe/HCl or Fe/NH₄Cl Fe powder (3-10 eq), acid, H₂O/EtOH, 50-100 °CInexpensive, highly reliable, tolerant of many functional groups.[3]Workup can be cumbersome due to iron salts. Reaction can be highly exothermic. Mitigation: Use NH₄Cl for a milder, buffered system. Ensure efficient stirring. A basic workup (NaOH or Na₂CO₃) is required to precipitate iron hydroxides and free the aniline.
SnCl₂·2H₂O SnCl₂·2H₂O (3-5 eq), EtOH or EtOAc, 50-70 °CVery mild and selective. Excellent for substrates with sensitive functional groups.[4]Stoichiometric tin waste. Workup requires careful pH adjustment to remove tin salts. Mitigation: After reaction, quench with aqueous NaOH until pH > 10 to precipitate tin hydroxides (Sn(OH)₂/Sn(OH)₄) before extraction.

Recommended Protocol (Selective Reduction with SnCl₂):

  • Dissolve the substituted nitroarene (1.0 eq) in ethanol (5-10 mL per mmol).

  • Add stannous chloride dihydrate (SnCl₂·2H₂O, 4.0 eq) in one portion.

  • Heat the mixture to reflux (approx. 78 °C) and monitor by TLC. The reaction is typically complete in 1-3 hours.

  • Cool the mixture to room temperature and pour it into a beaker of ice.

  • Slowly add saturated sodium bicarbonate solution or 5M NaOH with vigorous stirring until the pH is ~8-9. A thick white precipitate of tin salts will form.

  • Extract the mixture with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Managing Side Reactions in Palladium-Catalyzed Buchwald-Hartwig Amination

This powerful cross-coupling reaction forms a C-N bond between an aryl halide/triflate and an amine. While broadly applicable, it is susceptible to several catalyst-dependent side reactions.

FAQ 2: My Buchwald-Hartwig reaction is clean but low-yielding, and I've isolated the dehalogenated arene (Ar-H) as the major byproduct. Why?

Plausible Cause & Mechanism: This is hydrodehalogenation, a common side reaction in many cross-coupling chemistries.[5] It occurs when the oxidative addition product, LₙPd(Ar)(X), is intercepted by a hydride source before it can undergo reductive elimination with the amine. Potential hydrogen sources include trace water, alcohol solvents, or even the phosphine ligand itself.[6][7] The mechanism is often complex and depends on the specific ligand, base, and solvent system used. One common pathway involves the formation of a palladium-hydride species which then reductively eliminates the Ar-H byproduct.

// Side reaction path HydrideSource [label="H⁻ Source\n(e.g., H₂O, Base)", shape=ellipse, style=filled, fillcolor="#FEF7E0", fontcolor="#202124"]; PdH [label="LₙPd(II)(Ar)(H)", style=filled, fillcolor="#FCE8E6", fontcolor="#EA4335"]; Dehalogenated [label="Ar-H", style=filled, fillcolor="#FCE8E6", fontcolor="#EA4335"];

OxAdd -> PdH [label="Side Reaction", style=dashed, color="#EA4335"]; HydrideSource -> PdH [style=dashed, color="#EA4335"]; PdH -> Pd0 [label="Reductive\nElimination", style=dashed, color="#EA4335"]; PdH -> Dehalogenated [style=invis];

{rank=same; OxAdd; HydrideSource;} {rank=same; AmineComplex; PdH;} {rank=same; Product; Dehalogenated;}

caption [label="Fig 2. Buchwald-Hartwig cycle vs. hydrodehalogenation.", shape=plaintext, fontcolor="#5F6368"]; } enddot Fig 2. Desired amination cycle versus the competing hydrodehalogenation pathway.

Diagnostic Steps:

  • GC-MS or LC-MS: Compare the mass of the major byproduct with the calculated mass of your starting aryl halide minus the halogen plus a hydrogen.

  • ¹H NMR: The aromatic region of the dehalogenated product will often show a simplified splitting pattern or a new proton signal in place of the C-X bond.

Corrective Actions & Protocols: The goal is to favor the rate of reductive elimination of the desired product over the rate of hydrodehalogenation.

  • Rigorous Control of Water: Ensure all reagents, solvents, and glassware are scrupulously dry. Use freshly distilled anhydrous solvents and dry the base (e.g., NaOtBu, K₂CO₃) in a vacuum oven.

  • Ligand Choice: Bulky, electron-rich phosphine ligands generally accelerate the desired reductive elimination step. Ligands like XPhos or RuPhos are often superior to simpler ones like P(tBu)₃ in suppressing this side reaction.[8]

  • Base Selection: A weaker base may sometimes suppress hydrodehalogenation, but this can also slow down the desired reaction. The choice is substrate-dependent. For aryl chlorides, a stronger base is often necessary.

  • Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can minimize side reactions. Try starting at 80 °C instead of 110 °C.

FAQ 3: My reaction is producing significant amounts of diaryl- or triarylamine. How can I improve the selectivity for the primary aniline?

Plausible Cause & Mechanism: This occurs when the desired substituted aniline product, being a nucleophile itself, successfully competes with the starting amine/ammonia source and reacts with another molecule of the aryl halide. This is particularly problematic when using ammonia or primary amines as the nucleophile.

Corrective Actions & Protocols:

  • Stoichiometry: Use a significant excess of the amine nucleophile (e.g., 2-5 equivalents). This statistically favors the reaction of the aryl halide with the intended amine rather than the product.

  • Slow Addition: If using a highly reactive aryl halide, consider the slow addition of the halide to a solution of the catalyst, base, and excess amine. This keeps the concentration of the aryl halide low at all times, minimizing the chance of the product reacting with it.

  • Ammonia Surrogates: When synthesizing primary anilines (Ar-NH₂), using gaseous ammonia can be challenging. Consider using an "ammonia equivalent" like lithium bis(trimethylsilyl)amide (LiHMDS).[8] The initial product is the silylated aniline, which is deprotected during aqueous workup. The bulky silyl groups sterically hinder a second arylation event.

Recommended Protocol (Primary Aniline Synthesis using LiHMDS):

  • To an oven-dried Schlenk flask under argon, add the aryl halide (1.0 eq), Pd catalyst (e.g., Pd₂(dba)₃, 1 mol%), and phosphine ligand (e.g., XPhos, 2.5 mol%).

  • Add anhydrous toluene via syringe.

  • Add LiHMDS (1.2 eq, as a solid or 1M solution in THF).

  • Heat the reaction to 100 °C and monitor by LC-MS.

  • Upon completion, cool to room temperature and quench carefully with 1M HCl.

  • Perform a standard aqueous workup, basifying with NaOH to pH > 10 before extracting the free aniline.

Addressing Challenges in Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful method for synthesizing anilines from aryl halides that are activated by strong electron-withdrawing groups (EWGs), such as -NO₂ or -CN, at the ortho and/or para positions.

FAQ 4: My SNAr reaction with ammonia/amine is extremely slow or stalls completely. What's wrong?

Plausible Cause & Mechanism: The SNAr mechanism proceeds via a two-step addition-elimination pathway, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[9] The rate of this reaction is highly dependent on three factors:

  • Ring Activation: The presence of strong EWGs is non-negotiable. A nitro group meta to the leaving group provides no resonance stabilization for the intermediate and will not activate the ring.[9]

  • Leaving Group Ability: The rate is typically F > Cl > Br > I. This is counterintuitive to SN1/SN2 reactions. The first step (nucleophilic attack) is rate-determining, and the high electronegativity of fluorine makes the carbon atom more electrophilic and accelerates the attack.

  • Nucleophile Strength: A more potent nucleophile will react faster.

Diagnostic Steps & Corrective Actions:

  • Verify Substrate Structure: Double-check that your EWGs are in the correct ortho or para positions relative to the leaving group.

  • Increase Temperature: These reactions often require heat. Running the reaction in a sealed tube or microwave reactor can dramatically increase the rate.

  • Use a Stronger Nucleophile/Base: If using ammonia, consider a more polar, high-boiling solvent like NMP or DMSO. If the reaction still fails, a stronger base like NaNH₂ might be required, but be aware this can shift the mechanism towards an elimination-addition (benzyne) pathway if the ring is not sufficiently activated, potentially leading to isomeric products.[9]

  • Change the Leaving Group: If possible, synthesizing the fluoro- or chloro-analogue of your substrate will likely result in a faster reaction than the bromo- or iodo- version.

General Troubleshooting: Impurity Characterization and Purification

A successful reaction is only half the battle. Isolating the target aniline in high purity is paramount, especially in a drug development context.

FAQ 5: My crude product is a dark, viscous oil. How do I effectively identify the impurities and purify my aniline?

Plausible Cause & Mechanism: Anilines are prone to air oxidation, especially when impure, leading to the formation of highly colored polymeric materials. The dark color is often due to trace amounts of these oxidized species, as well as residual colored byproducts like azo compounds from nitro reductions.

Diagnostic & Purification Workflow:

A systematic approach combining analysis and purification is the most efficient strategy.

G Start Crude Aniline Product TLC_LCMS 1. Analytical Check TLC & LC-MS Start->TLC_LCMS IsBasic Is Product Basic? TLC_LCMS->IsBasic AcidBase 2. Acid-Base Extraction Dissolve in EtOAc, wash with 1M HCl. Separate layers. IsBasic->AcidBase Yes Column 4. Column Chromatography (Silica or Alumina) IsBasic->Column No (e.g., Amide) OrgLayer Organic Layer (Non-basic impurities) AcidBase->OrgLayer AqLayer Aqueous Layer (Aniline-HCl Salt) AcidBase->AqLayer Basify Basify Aqueous Layer (e.g., 2M NaOH to pH > 10) AqLayer->Basify Extract Re-extract with EtOAc Basify->Extract CheckPurity 3. Check Purity (TLC, ¹H NMR) Extract->CheckPurity IsPure Pure? CheckPurity->IsPure Done Final Product IsPure->Done Yes IsPure->Column No Recryst 4b. Recrystallization (If solid) IsPure->Recryst No & Solid Column->Done Recryst->Done caption Fig 3. Decision workflow for aniline purification.

Step-by-Step Methodologies:

  • Analytical Check: Before any purification attempt, analyze the crude material by TLC and LC-MS to understand the number and nature of the impurities.[10] This will inform your strategy.

  • Acid-Base Extraction (Primary Method): This is the most powerful technique for separating anilines from non-basic impurities.[11]

    • Protocol:

      • Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

      • Transfer to a separatory funnel and extract with 1M aqueous HCl (2-3 times). The basic aniline will be protonated (Ar-NH₃⁺Cl⁻) and move to the aqueous layer. Non-basic impurities (e.g., dehalogenated byproducts, starting materials, azo compounds) will remain in the organic layer.

      • Combine the aqueous layers. Cool with an ice bath and slowly add a base (e.g., 2M NaOH or solid K₂CO₃) with stirring until the pH is > 10. The free aniline will precipitate or form an oil.

      • Extract the free aniline back into an organic solvent (EtOAc or DCM, 3 times).

      • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the purified aniline.

  • Column Chromatography: If acid-base extraction is insufficient, column chromatography is the next step.[10]

    • Pro-Tip: Anilines can streak on standard silica gel due to their basicity. To mitigate this, you can either:

      • Use a mobile phase containing a small amount of a basic modifier, like triethylamine (~1%).

      • Use neutral or basic alumina as the stationary phase instead of silica gel.

  • Recrystallization: If the purified aniline is a solid, recrystallization is an excellent final step to achieve high purity and obtain crystalline material.[10] Common solvent systems include ethanol/water or hexanes/ethyl acetate.

References

  • Reactions of Arylamines. (2020). Chemistry LibreTexts. [Link]

  • Anilines: Reactions, Reaction Mechanisms and FAQs. (n.d.). Allen Institute. [Link]

  • Aniline replacement in drug-like compounds. (2024). Cresset Group. [Link]

  • Synthesis of anilines. (2020). ChemHelp ASAP, YouTube. [Link]

  • Reactions of Aniline. (n.d.). Chemistry Steps. [Link]

  • Selective reduction of nitrobenzene to aniline over electrocatalysts based on nitrogen-doped carbons. (n.d.). Vrije Universiteit Brussel. [Link]

  • Aniline synthesis by amination (arylation). (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization. (2024). Beilstein Journal of Organic Chemistry. [Link]

  • Reduction of nitro groups to anilines. (2019). The Organic Chemistry Tutor, YouTube. [Link]

  • Reduction of nitro compounds. (n.d.). Wikipedia. [Link]

  • A mechanistic investigation of hydrodehalogenation using ESI-MS. (2013). Chemical Communications. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. (2018). Organometallics. [Link]

  • How do I remove aniline from the reaction mixture? (2014). ResearchGate. [Link]

  • Nucleophilic Aromatic Substitution Reaction Mechanism. (2017). The Organic Chemistry Tutor, YouTube. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide: GC-MS vs. LC-MS for Aniline Derivative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate analysis of aniline and its derivatives is paramount. These compounds are not only vital synthetic intermediates but also potential process impurities and environmental contaminants of significant toxicological concern.[1][2] The choice of analytical methodology is a critical decision that directly impacts data quality, throughput, and the ultimate success of a project. This guide provides an in-depth comparison of two powerful techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of aniline derivatives, grounded in experimental data and field-proven insights.

The Analytical Challenge: The Nature of Aniline Derivatives

Aniline derivatives encompass a broad range of compounds with varying polarities, volatilities, and thermal stabilities. Their basic nature, conferred by the amino group, can lead to challenging chromatographic behavior, including poor peak shape and irreversible adsorption on analytical columns.[3] The optimal analytical strategy, therefore, depends heavily on the specific derivatives of interest and the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS): The Established Workhorse

GC-MS is a robust and highly sensitive technique for the analysis of volatile and semi-volatile compounds.[3] Its high chromatographic resolution makes it excellent for separating complex mixtures of isomers.[4] However, the inherent polarity and lower volatility of many aniline derivatives present a significant hurdle for direct GC analysis.

The Imperative of Derivatization in GC-MS

To overcome the challenges of analyzing polar aniline derivatives by GC, a derivatization step is often mandatory.[4] This chemical modification serves two primary purposes:

  • To Increase Volatility: By replacing the active hydrogen on the amino group with a less polar functional group, the volatility of the analyte is increased, making it amenable to gas-phase separation.

  • To Improve Chromatographic Performance: Derivatization reduces the polarity of the aniline derivatives, minimizing interactions with the stationary phase and resulting in sharper, more symmetrical peaks.[3]

A common and effective derivatization strategy is acylation.[3]

Experimental Workflow: GC-MS Analysis of Aniline Derivatives

The following diagram and protocol outline a typical workflow for the GC-MS analysis of aniline derivatives, incorporating a necessary derivatization step.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Aqueous Sample (e.g., Groundwater, Serum) LLE Liquid-Liquid Extraction (pH adjustment to >11, extraction with Chloroform) Sample->LLE Dry Drying & Concentration (Anhydrous Na2SO4, Nitrogen Evaporation) LLE->Dry Deriv Acylation (e.g., with 4-Carbethoxyhexa- fluorobutyryl Chloride) Dry->Deriv Evap Evaporate Excess Reagent Deriv->Evap Recon Reconstitute in Ethyl Acetate Evap->Recon GCMS GC-MS Analysis Recon->GCMS

Caption: A typical workflow for the GC-MS analysis of aniline derivatives.

Detailed Protocol for GC-MS Analysis with Derivatization:

  • Sample Preparation (Liquid-Liquid Extraction):

    • For aqueous samples, adjust the pH to >11 with 1.0 M NaOH to ensure the aniline derivatives are in their free base form.[3]

    • Perform a threefold extraction with an organic solvent such as chloroform or methylene chloride.[3]

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract to a small volume under a gentle stream of nitrogen.

  • Derivatization (Acylation):

    • To the dried extract, add 50 µL of a derivatizing agent like 4-carbethoxyhexafluorobutyryl chloride.[3][5]

    • After the reaction is complete, evaporate the excess reagent under nitrogen.

    • Reconstitute the residue in a suitable solvent for injection, such as ethyl acetate.[3][5]

  • GC-MS Analysis:

    • Injector: Set to a temperature of approximately 180-250°C.

    • Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane, is often a good starting point.

    • Oven Program: A typical program might start at 70°C, ramp to 150°C at 3°C/min, and then to 280°C at 10°C/min.[1]

    • Mass Spectrometer: Operate in electron ionization (EI) mode. For quantitative analysis, use selected ion monitoring (SIM) for enhanced sensitivity and selectivity. The molecular ion of the derivative is often a strong signal for identification.[5] For aniline, the characteristic quantitative ion is m/z 93, with qualifier ions at m/z 65 and 66.[6]

Liquid Chromatography-Mass Spectrometry (LC-MS): The Modern Alternative

LC-MS has emerged as a powerful alternative for the analysis of polar and thermally labile compounds, making it inherently well-suited for many aniline derivatives.[2] The most significant advantage of LC-MS is its ability to often analyze these compounds directly, without the need for derivatization.[2]

The Direct Approach of LC-MS

By leveraging the principles of reversed-phase chromatography, aniline derivatives can be separated based on their polarity. Coupling this with the high sensitivity and selectivity of tandem mass spectrometry (MS/MS) provides a robust analytical solution.

Experimental Workflow: LC-MS/MS Analysis of Aniline Derivatives

The workflow for LC-MS analysis is often more streamlined due to the absence of a derivatization step.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Aqueous Sample (e.g., Groundwater, Food Simulant) Filter Add Internal Standard & Filter (0.2 µm) Sample->Filter LCMS LC-MS/MS Analysis Filter->LCMS

Caption: A streamlined workflow for the LC-MS/MS analysis of aniline derivatives.

Detailed Protocol for LC-MS/MS Analysis:

  • Sample Preparation:

    • For aqueous samples, such as environmental water or migration test solutions, the preparation can be remarkably simple.

    • Add a deuterated internal standard (e.g., aniline-d5) to the sample.[7][8]

    • Filter the sample through a 0.2 µm membrane filter directly into an autosampler vial.[7]

  • LC-MS/MS Analysis:

    • Column: A C18 column is commonly used, though for more polar aniline derivatives, a column with an alternative stationary phase like pentafluorophenyl (PFP) may provide better retention and peak shape.[7]

    • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid is typical. The formic acid aids in the ionization of the aniline derivatives in the mass spectrometer source.[1]

    • Mass Spectrometer: Operate with an electrospray ionization (ESI) source in positive ion mode.[1] Use Multiple Reaction Monitoring (MRM) for quantification, which provides excellent sensitivity and selectivity by monitoring specific precursor-to-product ion transitions for each analyte.[1]

Head-to-Head Comparison: GC-MS vs. LC-MS

The choice between GC-MS and LC-MS for aniline derivative analysis is not always straightforward. The following table summarizes the key performance characteristics to guide your decision-making process.

FeatureGC-MSLC-MS/MSRationale & Insights
Sample Preparation More complex, often requires derivatization.Simpler, often "dilute and shoot".The need for derivatization in GC-MS adds time, cost, and potential for analyte loss or artifact formation. LC-MS offers significantly higher throughput.[1][8][9]
Applicability Best for volatile and semi-volatile, thermally stable derivatives.Excellent for polar, non-volatile, and thermally labile derivatives.LC-MS is more versatile for a wider range of aniline derivatives without chemical modification.
Sensitivity High, especially with SIM.Very high, especially with MRM.While both are sensitive, modern LC-MS/MS systems often provide lower limits of detection for these compounds.[7][9] GC-MS/MS can also achieve very high sensitivity.[9]
Selectivity Good, enhanced by high-resolution chromatography.Excellent, due to the specificity of MRM transitions.The specificity of MS/MS in LC-MS provides a high degree of confidence in analyte identification, even in complex matrices.
Challenges Peak tailing for polar compounds, potential for analyte degradation at high temperatures, derivatization can be complex.[10]Retention of very polar anilines can be difficult on standard C18 columns. Some isomers may have lower ionization efficiency.[1][7][11]For GC-MS, frequent inlet maintenance is often required.[10] For LC-MS, careful column and mobile phase selection is key to retaining early-eluting, polar analytes.[7]
Cost Generally lower initial capital cost.Generally higher initial capital cost.Operational costs for GC-MS can be higher due to consumables for derivatization and more frequent maintenance.

Conclusion and Recommendations

Both GC-MS and LC-MS are powerful techniques for the analysis of aniline derivatives, each with distinct advantages and disadvantages.

Choose GC-MS when:

  • You are analyzing a known set of relatively volatile aniline derivatives.

  • Your laboratory has established expertise and validated methods for derivatization.

  • High chromatographic resolution for isomeric separation is the primary concern.[4]

  • Initial capital cost is a major limiting factor.

Choose LC-MS/MS when:

  • You are analyzing a broad range of aniline derivatives with varying polarities, including non-volatile or thermally labile compounds.[2]

  • High sample throughput and minimal sample preparation are critical.[1][12]

  • The sample matrices are complex, requiring the high selectivity of MS/MS.

  • You need to achieve the lowest possible detection limits.[7]

For modern drug development and environmental monitoring applications where speed, sensitivity, and the ability to handle a diverse range of analytes are crucial, LC-MS/MS is increasingly the method of choice for the analysis of aniline derivatives. [7][12] Its streamlined workflow and broad applicability offer a significant advantage over the more labor-intensive and compound-class-limited GC-MS approach. However, GC-MS remains a valuable and reliable technique, particularly in quality control environments with well-defined analytes.

References

  • U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]

  • Dörgeloh, U., et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry. [Link]

  • Li, S., et al. (2022). Determination of Aniline in Soil by ASE/GC-MS. Molecules. [Link]

  • Daniel, D. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. Agilent Technologies, Inc. [Link]

  • Dasgupta, A. (1997). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Journal of Forensic Sciences. [Link]

  • Plater, A., et al. (2019). Liquid chromatography–mass spectrometry analysis of cationic aniline dyes from the Technical University of Dresden Historical Collection of Dyes. Dyes and Pigments. [Link]

  • Dörgeloh, U., et al. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. ResearchGate. [Link]

  • Taniyama, T., et al. (2021). Optimization of Analytical Conditions for a Rapid Determination of Aniline in Environmental Water by Liquid Chromatography/Tandem Mass Spectrometry. Journal of Health Science. [Link]

  • Agilent Technologies, Inc. (2010). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. [Link]

  • Van de Voorde, I., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Journal of Chromatography A. [Link]

  • Dörgeloh, U., et al. (2021). Full article: Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. Taylor & Francis Online. [Link]

Sources

A Comparative Guide to 3-Chloro-2,6-dimethylaniline Hydrochloride and Other Key Building Blocks in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realm of pharmaceutical and materials science, the choice of building blocks is a critical determinant of reaction efficiency, yield, and overall synthetic strategy. Among the vast array of available synthons, substituted anilines serve as pivotal precursors for a multitude of complex molecular architectures. This guide provides a detailed comparative analysis of 3-Chloro-2,6-dimethylaniline hydrochloride against its bromo- and unsubstituted analogues, offering insights into their relative performance in widely-used cross-coupling reactions.

Introduction: The Strategic Importance of Substituted Anilines

Substituted anilines are foundational components in the synthesis of a wide range of biologically active compounds and functional materials. Their utility is prominently showcased in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are cornerstones of modern C-C and C-N bond formation. The nature and position of substituents on the aniline ring profoundly influence the reactivity of the molecule, dictating the choice of catalytic system and reaction conditions required for optimal outcomes. 3-Chloro-2,6-dimethylaniline, with its sterically hindered and electronically modified profile, presents a unique set of characteristics that warrant a close examination in comparison to its counterparts.

The Contenders: A Physicochemical Overview

Before delving into their performance in catalytic reactions, it is instructive to consider the intrinsic properties of the building blocks under comparison.

CompoundMolecular FormulaMolecular Weight ( g/mol )HalogenKey Features
3-Chloro-2,6-dimethylaniline Hydrochloride C₈H₁₁Cl₂N192.09ChlorineSterically hindered, moderately reactive C-Cl bond.
3-Bromo-2,6-dimethylaniline C₈H₁₀BrN200.08BromineSterically hindered, more reactive C-Br bond compared to C-Cl.
2,6-Dimethylaniline C₈H₁₁N121.18NoneUnsubstituted at the 3-position, serves as a baseline for reactivity studies.[1]

The primary difference between the halogenated analogues lies in the carbon-halogen bond strength (C-Cl > C-Br), which is a key factor governing the oxidative addition step in many palladium-catalyzed cross-coupling reactions.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds.[2][3] The reactivity of the aryl halide is a critical parameter, with the general trend being I > Br > Cl > F. This trend is directly attributable to the decreasing bond dissociation energy of the C-X bond.

Causality Behind Experimental Choices

In a comparative Suzuki-Miyaura coupling with an arylboronic acid, such as 4-methoxyphenylboronic acid, the choice of catalyst, ligand, and base is crucial, especially when dealing with less reactive aryl chlorides. For aryl bromides, standard palladium catalysts like Pd(PPh₃)₄ may suffice. However, for aryl chlorides, more electron-rich and bulky phosphine ligands (e.g., Buchwald or Fu ligands) or N-heterocyclic carbene (NHC) ligands are often necessary to facilitate the challenging oxidative addition step.[2]

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

The following protocol outlines a representative experiment to compare the reactivity of 3-chloro- and 3-bromo-2,6-dimethylaniline.

Reaction Scheme:

A representative Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 3-Chloro-2,6-dimethylaniline hydrochloride or 3-Bromo-2,6-dimethylaniline

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene/Water (10:1)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).

  • Add K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add degassed toluene (5 mL) and water (0.5 mL).

  • Heat the reaction mixture at 100 °C and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparative Data
Aryl HalideReaction Time (h)Yield (%)
3-Bromo-2,6-dimethylaniline4~85-95%
3-Chloro-2,6-dimethylaniline24~60-75%

Note: These are representative yields and can vary based on the specific catalytic system and reaction conditions employed. The data illustrates the generally higher reactivity of the aryl bromide.

The resulting 3-aryl-2,6-dimethylaniline scaffold is a valuable pharmacophore found in various biologically active molecules, including kinase inhibitors and other therapeutic agents.[4]

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[5] Similar to the Suzuki-Miyaura reaction, the reactivity of the aryl halide is a key factor. The steric hindrance around the amino group of 2,6-dimethylaniline derivatives also plays a significant role in these transformations.

Causality Behind Experimental Choices

For the Buchwald-Hartwig amination, the choice of a bulky, electron-rich phosphine ligand is paramount, especially for sterically hindered substrates and less reactive aryl chlorides.[6] Ligands such as XPhos, SPhos, or RuPhos have been shown to be highly effective in promoting these challenging couplings.[7] The choice of a strong, non-nucleophilic base like sodium tert-butoxide is also critical for the deprotonation of the amine and regeneration of the active catalyst.

Experimental Protocol: Comparative Buchwald-Hartwig Amination

The following protocol details a comparative amination of 3-chloro- and 3-bromo-2,6-dimethylaniline with morpholine, a common cyclic secondary amine used in drug discovery.[5][8][9]

Reaction Scheme:

A representative Buchwald-Hartwig amination reaction.

Materials:

  • 3-Chloro-2,6-dimethylaniline hydrochloride or 3-Bromo-2,6-dimethylaniline

  • Morpholine

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene

Procedure:

  • In a glovebox, charge a vial with Pd₂(dba)₃ (1.5 mol%), XPhos (3.6 mol%), and NaOt-Bu (1.4 mmol).

  • Add the aryl halide (1.0 mmol) and morpholine (1.2 mmol).

  • Add toluene (2 mL).

  • Seal the vial and heat at 100 °C.

  • Monitor the reaction by GC-MS.

  • After completion, cool to room temperature, dilute with dichloromethane, and filter through celite.

  • Concentrate the filtrate and purify by column chromatography.[6]

Comparative Data
Aryl HalideReaction Time (h)Yield (%)
3-Bromo-2,6-dimethylaniline6~90-98%
3-Chloro-2,6-dimethylaniline18~70-85%

Note: These are representative yields. The data highlights the superior reactivity of the aryl bromide in this transformation as well.

The resulting N-aryl morpholine derivatives are prevalent structural motifs in medicinal chemistry, often contributing to improved pharmacokinetic properties of drug candidates.[8][10]

The Unsubstituted Analogue: 2,6-Dimethylaniline

2,6-Dimethylaniline serves as a valuable benchmark for understanding the electronic and steric effects of the halogen substituent. In reactions where the aniline itself is the coupling partner (e.g., in the synthesis of unsymmetrical biaryls or tertiary amines), the absence of the electron-withdrawing halogen can influence the nucleophilicity of the amino group. Furthermore, in reactions where the aniline is the electrophile precursor (requiring prior functionalization like diazotization followed by halogenation), starting with the unsubstituted aniline adds synthetic steps.

Conclusion: A Strategic Choice for Synthesis

The selection between 3-chloro-2,6-dimethylaniline hydrochloride, 3-bromo-2,6-dimethylaniline, and 2,6-dimethylaniline is a strategic decision that hinges on a balance of reactivity, cost, and the desired synthetic route.

  • 3-Bromo-2,6-dimethylaniline is the more reactive building block in palladium-catalyzed cross-coupling reactions, generally leading to higher yields and shorter reaction times under milder conditions. This makes it an excellent choice for complex syntheses where efficiency is paramount.

  • 3-Chloro-2,6-dimethylaniline hydrochloride , while less reactive, is often a more cost-effective starting material. The development of advanced catalytic systems with highly active ligands has significantly broadened the applicability of aryl chlorides, making them viable and economically attractive alternatives, particularly for large-scale synthesis.

  • 2,6-Dimethylaniline provides a fundamental scaffold and is a crucial starting material for the synthesis of its halogenated derivatives. It is also a key building block for various pharmaceuticals, including local anesthetics.

Ultimately, a thorough understanding of the principles governing cross-coupling reactions and the specific requirements of the target molecule will guide the discerning chemist in selecting the optimal building block for their synthetic endeavors.

References

  • Ibsen, G. M., da Silva, V. H. M., Pettigrew, J. C., & Neufeldt, S. R. (2023). Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. Chemistry – An Asian Journal.
  • Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • Darya, P. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline.
  • Taeufer, T., & Pospech, J. (2020). Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates. The Journal of Organic Chemistry, 85(11), 7097-7111.
  • Al-Masum, M., & Islam, M. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc, 2009(13), 324-341.
  • Lee, J. H., Kim, J. S., Park, H., & Lee, J. (2014). Synthesis and SAR of 2,6-diaryl-substituted pyridines as novel antitumor agents. Bioorganic & Medicinal Chemistry Letters, 24(15), 3466-3469.
  • Google Patents. (n.d.). Synthesis method of 3,4-dimethylaniline.
  • Li, G., et al. (2020). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 18(3), 435-442.
  • Google Patents. (n.d.). Method for purifying cis-2, 6-dimethyl morpholine.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Lisiak, R., et al. (2021).
  • ResearchGate. (n.d.). Synthesis of 4-(4-methoxyphenyl)-2,6-dinitrobenzaldehyde.
  • Wikipedia. (n.d.).
  • Gentile, F., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(22), 3756-3773.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acids.
  • Khan, I., et al. (2017). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2,6-Dimethylaniline in Modern Pharmaceutical Synthesis. Retrieved from [Link]
  • Google Patents. (n.d.). Preparation of cis-2,6-dimethylmorpholine.
  • PrepChem.com. (n.d.). Synthesis of 2,6-dimethylaniline. Retrieved from [Link]
  • ResearchGate. (n.d.). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)
  • Surry, D. S., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 12(16), 3684-3687.
  • Le, V. A., et al. (2020). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 10(57), 34617-34623.
  • E3S Web of Conferences. (2024).
  • The Chemists' Cookbook. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube.
  • Google Patents. (n.d.). Chemical process for forming 2,6-dimethylaniline.
  • Sigma-Aldrich. (n.d.).

Sources

NIST library matching for GC-MS identification of halogenated compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to NIST Library Matching for the GC-MS Identification of Halogenated Compounds

For researchers, scientists, and professionals in drug development and environmental analysis, the accurate identification of unknown compounds is a foundational requirement for success. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary workhorse for this task, particularly for volatile and semi-volatile organic compounds.[1][2] At the heart of confident identification lies the comparison of an experimentally acquired mass spectrum with vast, curated spectral libraries. Among these, the National Institute of Standards and Technology (NIST) Mass Spectral Library is arguably the most critical and widely utilized resource in laboratories worldwide.[3]

This guide provides an in-depth comparison of the NIST library for the specific, and often challenging, task of identifying halogenated organic compounds. These compounds, ranging from environmental pollutants like polychlorinated biphenyls (PCBs) and organochlorine pesticides to vital pharmaceutical intermediates, present unique analytical hurdles that demand more than a simple library search.[4][5][6] We will explore the strengths and nuances of the NIST library, compare it with alternatives, and present a self-validating workflow that integrates automated searching with essential manual verification, ensuring the highest degree of scientific integrity in your results.

The NIST Mass Spectral Library: The Gold Standard

The NIST/EPA/NIH Mass Spectral Library is the product of over four decades of meticulous collection, evaluation, and curation by a dedicated team of mass spectrometrists at NIST.[7][8] It is not merely a collection of spectra but a comprehensive database that includes electron ionization (EI) spectra, retention index (RI) data, and, in recent versions, tandem (MS/MS) spectra.

The cornerstone of the library's utility is the highly reproducible nature of 70 eV EI mass spectra, which allows for direct comparison of spectra generated on different instruments across the globe.[2] The library is bundled with a powerful software package, the NIST Mass Spectral Search Program , which includes several key tools:

  • MS Search: The primary tool for comparing unknown spectra against the library using sophisticated algorithms. It calculates metrics like the "Match Factor" and "Reverse Match Factor" to quantify spectral similarity.[9][10]

  • AMDIS (Automated Mass Spectral Deconvolution and Identification System): An indispensable tool for analyzing complex chromatograms. AMDIS can extract "pure" component mass spectra from co-eluting peaks, which is critical for obtaining reliable library matches from real-world samples.[11][12][13]

  • MS Interpreter: A program that aids in the manual analysis of mass spectra by correlating fragment ions with the chemical structure.[7]

The search algorithms within the NIST software are designed to go beyond simple peak-to-peak comparisons. The "Identity" search, for instance, is a composite search that weighs peaks based on their mass and abundance to generate a hit list of potential matches.[14] Understanding these tools is the first step toward mastering compound identification.

A Comparative Look: NIST vs. Other Spectral Libraries

While the NIST library is a comprehensive general-purpose resource, it is not the only option available. The primary alternative for broad-scope analysis is the Wiley Registry® of Mass Spectral Data.

FeatureNIST Mass Spectral Library (NIST 23)Wiley Registry®Specialty Libraries
Primary Focus General purpose, highly curated and evaluated spectra.[3][7]General purpose, claims to be the world's largest collection of EI spectra.[3][15]Focused on specific compound classes (e.g., pesticides, drugs, flavors).[3]
EI Spectra Count Over 350,000 (in main library)Over 1 millionVaries greatly by library
Curation Process Each spectrum is critically evaluated by NIST experts for quality and accuracy.[7]Data is aggregated from numerous sources, with quality checks in place.Curated for specific applications, often with highly relevant compounds.
Retention Index Data Extensive and integrated, providing a crucial secondary filter for identification.Included for many compounds.Often includes retention data on specific column phases.
Software Integration Tightly integrated with powerful tools like AMDIS and MS Search.[7]Available in multiple formats compatible with most instrument software.Varies; may be integrated into specific vendor software or require third-party tools.
Best Use Case The foundational library for nearly all GC-MS applications due to its quality and integrated tools.Often used in combination with NIST to maximize the chances of finding a match.[16]When analyzing a known class of compounds, providing more targeted and relevant hits.

Causality Behind the Choice: For unknown identification of halogenated compounds, starting with the NIST library is the recommended approach . Its rigorous evaluation process ensures high spectral quality, and the vast, integrated retention index library is invaluable for distinguishing between the numerous isomers common in this compound class. Combining the NIST and Wiley libraries can increase the probability of a successful match, leveraging the strengths of both comprehensive curation and sheer volume.[16]

The Unique Challenges of Halogenated Compounds

Identifying halogenated compounds by GC-MS is complicated by several factors that can mislead automated library search algorithms. A Senior Application Scientist must be acutely aware of these challenges to avoid misidentification.

  • Isomeric Complexity: Halogenated compounds often exist as numerous isomers (e.g., 209 PCB congeners) that have nearly identical mass spectra. Library matching alone is often insufficient to differentiate them. This is where retention index data becomes non-negotiable for confident identification.

  • Distinctive Isotope Patterns: The natural abundance of isotopes for chlorine (³⁵Cl/³⁷Cl ≈ 3:1) and bromine (⁷⁹Br/⁸¹Br ≈ 1:1) creates highly characteristic patterns in the mass spectrum. While these patterns are a powerful confirmation tool, they can also confuse library search algorithms that primarily focus on the most abundant peak in a cluster.

  • Matrix Interference and Co-elution: Environmental and biological samples are inherently complex.[1] Co-eluting matrix components can distort the mass spectrum of the target analyte, leading to low match factors or incorrect hits. This underscores the necessity of using deconvolution software like AMDIS prior to a library search.[11]

A Self-Validating Workflow for Confident Identification

Trustworthy identification is not a single-step process but a systematic workflow that incorporates orthogonal data points to validate an initial library hit. Below is a self-validating protocol designed to minimize false positives and produce defensible results.

Workflow for Halogenated Compound Identification

GCMS_Workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing cluster_val 4. Manual Validation & Confirmation cluster_report 5. Final Result SamplePrep Extraction & Clean-up (e.g., LLE, SPE) GCMS GC-MS Analysis (Full Scan Mode, 70 eV) SamplePrep->GCMS Deconvolution Deconvolution with AMDIS GCMS->Deconvolution LibrarySearch NIST Library Search Deconvolution->LibrarySearch Clean Spectrum HitEval Evaluate Hit List (Match & R.Match Factor) LibrarySearch->HitEval RI_Filter Retention Index (RI) Match HitEval->RI_Filter Critical Check Isotope_Check Isotope Pattern Verification RI_Filter->Isotope_Check Frag_Check Logical Fragmentation Analysis Isotope_Check->Frag_Check ConfirmedID Confirmed Identification Frag_Check->ConfirmedID All Checks Pass

Caption: A self-validating workflow for GC-MS identification.

Experimental Protocol: GC-MS Analysis of Semi-Volatile Halogenated Compounds

This protocol provides a robust starting point for the analysis of compounds like PCBs, organochlorine pesticides, and brominated flame retardants.

1. Sample Preparation:

  • Objective: To isolate analytes from the sample matrix and remove interferences.

  • Methodology: The choice of technique is matrix-dependent. For water samples, Liquid-Liquid Extraction (LLE) with a non-polar solvent like dichloromethane or hexane is common. For solid matrices like soil or tissue, Pressurized Liquid Extraction (PLE) or Soxhlet extraction may be used.[17]

  • Clean-up (Critical Step): Extracted samples, especially from fatty tissues, often require clean-up to remove lipids that can interfere with the analysis.[6] Solid Phase Extraction (SPE) with silica or Florisil cartridges is a common and effective method.

  • Self-Validation: A method blank and a matrix spike should be run with every batch to check for contamination and assess extraction recovery.

2. GC-MS Instrumental Parameters:

  • Rationale: The parameters are chosen to achieve good chromatographic separation of isomers and to generate standard, library-matchable 70 eV EI mass spectra.

ParameterSettingRationale (The "Why")
GC System Agilent 8890 or equivalentProvides robust and reproducible chromatography.
Inlet Split/SplitlessSplitless mode is used for trace analysis to ensure maximum transfer of analyte to the column. A high inlet temperature (e.g., 260 °C) ensures rapid volatilization of semi-volatile compounds.
Carrier Gas Helium, Constant Flow (1.2 mL/min)Helium is an inert carrier gas providing good chromatographic efficiency. Constant flow mode maintains stable retention times even with temperature programming.
Column Agilent J&W DB-5ms UI (30m x 0.25mm, 0.25µm)A 5% phenyl-methylpolysiloxane phase is a robust, general-purpose column providing excellent separation for a wide range of non-polar and semi-polar halogenated compounds. It is a common column for which extensive retention index data exists.[18]
Oven Program 50°C (hold 1 min), ramp 15°C/min to 300°C (hold 5 min)The initial low temperature allows for sharp peak focusing at the head of the column. The temperature ramp is designed to elute compounds based on their boiling points, providing separation. The final high-temperature hold ensures that all heavy components are eluted from the column.[19]
MS System Single Quadrupole or Ion TrapCapable of generating standard full scan EI spectra.
Ion Source Electron Ionization (EI)Standard 70 eV ionization energy is critical for creating fragmentation patterns that are comparable to the NIST library spectra.[2]
MS Scan Range m/z 40 - 550This range covers the expected mass fragments for most common halogenated pollutants while avoiding the low mass region dominated by air and water background.[19]

3. Data Processing and Identification:

  • Deconvolution: Process the raw data file using AMDIS . This step is crucial for complex samples to separate the spectra of co-eluting compounds from each other and from the background.[20]

  • Library Search: Send the deconvoluted, purified spectrum to the NIST MS Search program.

  • Evaluate Hit List: Critically examine the top hits. Do not blindly trust the first hit, even if the match factor is high.

    • Match Factor: A measure of how well the library spectrum fits into the unknown spectrum. A score >900 is considered excellent, 800-900 is good.[9][21]

    • Reverse Match Factor: Measures how well the unknown spectrum fits into the library spectrum, ignoring peaks in the unknown that are not in the library spectrum. This is particularly useful if the unknown is suspected to be a mixture or has background interference.[9]

  • Retention Index (RI) Filter (Crucial Check): Compare the experimental RI of your peak with the RI value listed in the NIST library for the proposed hit. If the values differ by more than a small margin (e.g., +/- 5-10 units, depending on the method), the hit is likely a co-eluting isomer or an entirely different compound, regardless of the spectral match factor.

  • Isotope Pattern Verification: For chlorinated or brominated compounds, manually inspect the isotope pattern of the molecular ion and key fragment ions. Compare it to the theoretical pattern. This is a powerful, definitive check that automated searches can overlook.

  • Fragmentation Analysis: Does the fragmentation pattern make chemical sense? For example, a polychlorinated compound should show sequential losses of chlorine atoms. The presence and relative abundance of these fragments should align with the proposed structure.

Performance and Data Summary

The NIST library generally provides excellent match factors for common halogenated compounds when a clean spectrum is obtained.

Table: Illustrative NIST Match Performance for Key Halogenated Pollutants

Compound NameCAS NumberTypical Match Factor (Clean Spectrum)Key Confirmation Data Points
Hexachlorobenzene118-74-1> 950Strong molecular ion (m/z 282) with classic 6-Cl isotope pattern. RI match is critical.
p,p'-DDE72-55-9> 920Molecular ion (m/z 316) and key fragment from loss of Cl₂ (m/z 246).
PCB 153 (2,2',4,4',5,5'-Hexachlorobiphenyl)35065-27-1> 900Molecular ion (m/z 358) with 6-Cl pattern. RI is essential to distinguish from other hexachloro-PCB isomers.
Bromodichloromethane75-27-4> 960Characteristic isotope pattern showing one bromine and two chlorine atoms.

Note: Match factors are illustrative and depend on instrument conditions and spectral quality.[21]

Conclusion

A scientifically sound approach, as practiced by experienced application scientists, involves a multi-faceted, self-validating workflow. This process begins with robust sample preparation and optimized GC-MS data acquisition, followed by essential data deconvolution. The resulting library hit must then be rigorously interrogated through manual checks of retention indices, isotopic patterns, and logical fragmentation pathways. By combining the power of the NIST library with fundamental principles of mass spectrometry and chromatography, researchers can achieve the highest level of confidence in their identifications.

References

  • Current time information in Washington, DC, US. Google.
  • Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC - NIH. (2018). National Institutes of Health.
  • An Integrated Method for Spectrum Extraction and Compound Identification from GC/MS Data. (N.D.). Source info unavailable.
  • NIST/EPA/NIH Mass Spectral Library Compound Scoring. (N.D.). Jordi Labs.
  • Comparative analysis of mass spectral matching for confident compound identification using the Advanced Electron Ionization source for GC-MS. (N.D.). Thermo Fisher Scientific.
  • Identification of Unknowns by GC-MS and LC-MS Using NIST Search with Commercial and User Libraries. (2021). YouTube.
  • NIST Library Identification Probabilities Are the Highest with Cold EI Mass Spectra - PMC. (N.D.). National Institutes of Health.
  • Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review | Request PDF. (2025). ResearchGate.
  • Wiley Registry/NIST Mass Spectral Library 2023. (N.D.). Wiley Science Solutions.
  • AMDIS Detailed. (N.D.). amdis.net.
  • Validation of an Analytical Method for Simultaneous Determination of 18 Persistent Organic Pollutants in Trout Using LLE Extraction and GC-MS/MS - PubMed Central. (N.D.). National Institutes of Health.
  • The NIST Mass Spectral (MS) Search Program for Windows, Version 2.0d. (N.D.). NIST.
  • Comparative Analysis of Mass Spectral Matching-based Compound Identification in Gas Chromatography Mass Spectrometry - PMC - NIH. (N.D.). National Institutes of Health.
  • Measurements and Standards for Contaminants in Environmental Samples | NIST. (N.D.). National Institute of Standards and Technology.
  • Welcome to the NIST WebBook. (N.D.). National Institute of Standards and Technology.
  • Sample Preparation for Gas Chromatographic Determination of Halogenated Volatile Organic Compounds in Environmental and Biological Samples | Request PDF. (N.D.). ResearchGate.
  • NIST 23 Mass Spectral Library, NIST 2023/2020/2017 Database, Agilent Format Available. (N.D.). Source info unavailable.
  • Mass Spectral Libraries (NIST 23 and Wiley Libraries). (N.D.). Scientific Instrument Services.
  • Environmental Chemical Science | NIST. (2023). National Institute of Standards and Technology.
  • Validation of a GC–MS/MS method for simultaneous determination of 86 persistent organic pollutants in marine sediments by pressurized liquid extraction followed by stir bar sorptive extraction. (2025). ResearchGate.
  • 9.1 Names and Structures for Halogenated Compounds – Introductory Organic Chemistry. (N.D.). Open Oregon Educational Resources.
  • Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. (2022). Agilent.
  • AMDIS: Setting Up and Running a Deconvolution and Target Analysis – Part 1. (N.D.). Source info unavailable.
  • Evaluation of NIST Library Search Software. (N.D.). Source info unavailable.
  • Critical Assessment of Clean-Up Techniques Employed in Simultaneous Analysis of Persistent Organic Pollutants and Polycyclic Aromatic Hydrocarbons in Fatty Samples. (N.D.). MDPI.
  • GC and GC/MS Frequently Asked Questions. (2024). Agilent.
  • NIST Libraries and Software. (2025). NIST Mass Spectrometry Data Center.
  • NIST/EPA/NIH Mass Spectral Library 2023. (N.D.). Wiley Science Solutions.
  • What Are The Limitations Of Using GC-MS? - Chemistry For Everyone. (2025). YouTube.
  • NIST library spectra, structure and molecule of the compound... (N.D.). ResearchGate.
  • AMDIS Download - It extracts spectra for individual components in a GC/MS. (N.D.). Software Informer.
  • How to Use Library Search Results to Identify Compounds in Mass Spectra? | MtoZ Biolabs. (N.D.). MtoZ Biolabs.
  • Review of Gas-Chromatographic Measurement Methodologies for Atmospheric Halogenated Greenhouse Gases. (2024). Taylor & Francis Online.
  • Standard Reference Materials (SRMs) for Determination of Organic Contaminants in Environmental Samples. (N.D.). PubMed.
  • Separation of Some Halogenated Phenols by GC-MS. (N.D.). Source info unavailable.
  • NIST & WILEY: mass spectra libraries. (N.D.). BCP Instruments.
  • Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. (N.D.). Source info unavailable.
  • Halogen and Compound Dependence of a Halogen Specific Detector for Gas Chromatography. (N.D.). Davidson Analytical Services.
  • Halogenated Organic Compounds | Spectroscopy Online. (2023). Spectroscopy Online.
  • amdis.net. (N.D.). amdis.net.
  • Halogenated Organic Compounds - CAMEO Chemicals - NOAA. (N.D.). National Oceanic and Atmospheric Administration.
  • Validation of a GC-MS/MS method for simultaneous determination of 86 persistent organic pollutants in marine sediments by pressurized liquid extraction followed by stir bar sorptive extraction. (N.D.). PubMed.
  • NIST Library software. (N.D.). JSB.
  • Free NIST GC-MS Software Lab for Universities: Part 4: Processing GCMS Data with AMDIS. (N.D.). Source info unavailable.

Sources

A Comparative Guide to Analytical Method Validation: Navigating the Paradigm Shift from ICH Q2(R1) to the Q2(R2)/Q14 Lifecycle Approach

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug development, the analytical methods we rely on are the bedrock of quality, safety, and efficacy. The validation of these methods is not merely a regulatory checkbox; it is a scientific imperative that ensures the reliability of every piece of data generated throughout a product's lifecycle. The International Council for Harmonisation (ICH) has long provided the global standard for this process. However, the recent finalization of the ICH Q2(R2) guideline on the validation of analytical procedures and the concurrent introduction of ICH Q14 on analytical procedure development represent the most significant evolution in validation philosophy in decades.[1]

This guide moves beyond a simple recitation of validation parameters. It provides an in-depth comparison of the traditional validation framework with the modern, integrated lifecycle approach, offering field-proven insights into the causality behind experimental choices and the strategic advantages of this new paradigm. We will dissect the core requirements, provide actionable experimental protocols, and illustrate the logical connections that now formally link method development, validation, and continuous performance monitoring.

The Modern Validation Framework: A Paradigm Shift

The transition from ICH Q2(R1) to the integrated Q2(R2) and Q14 guidelines marks a fundamental shift from a siloed, one-time validation event to a continuous, holistic lifecycle management process.[1][2] This modern framework is built on the principle that a method's reliability is not just proven once but is understood, controlled, and maintained throughout its operational life.

The Genesis: The Analytical Target Profile (ATP)

Under the new paradigm, the entire process begins not with the method itself, but with a predefined objective. The Analytical Target Profile (ATP) , a core concept from ICH Q14, is the cornerstone of this approach.[1][3] The ATP is a prospective summary of the performance characteristics required for an analytical procedure to be fit for its intended purpose. It defines the "what" before the "how"—what levels of accuracy, precision, and specificity are needed to adequately measure a critical quality attribute (CQA) and make a correct decision about product quality.

This is a profound change. Instead of developing a method and then testing its performance, we now define the required performance and develop a method to meet those targets. This ensures that method development is purpose-driven from the outset.

The Integrated Lifecycle: From Development to Continuous Verification

ICH Q14 and Q2(R2) are designed to work in concert, creating a seamless flow from development to validation and beyond.[4][5] Validation under Q2(R2) is now the formal process of demonstrating that the developed analytical procedure successfully meets the predefined criteria outlined in the ATP.[1] This creates a logical, self-validating system where development data, particularly from robustness studies, can directly support the validation package, reducing redundant experimentation.[6]

G cluster_0 Product & Process Understanding (ICH Q8) cluster_1 Analytical Procedure Lifecycle (ICH Q14 & Q2) CQA Identify Critical Quality Attributes (CQAs) ATP Define Analytical Target Profile (ATP) (ICH Q14) CQA->ATP Defines required performance Dev Develop Procedure & Control Strategy (ICH Q14) ATP->Dev Guides development Val Validate Procedure (ICH Q2(R2)) Dev->Val Provides method & robustness data Mon Routine Monitoring & Lifecycle Management (ICH Q10) Val->Mon Confirms fitness for purpose Mon->Dev Informs necessary adjustments

Caption: The Integrated Analytical Procedure Lifecycle.

A Comparative Look: Traditional (Q2(R1)) vs. Lifecycle (Q2(R2)/Q14) Approach

The practical implications of this new framework are best understood through direct comparison. The lifecycle approach fosters a deeper scientific understanding and provides greater operational flexibility.

FeatureTraditional Approach (ICH Q2(R1))Modern Lifecycle Approach (ICH Q2(R2) / Q14)Causality & Scientific Advantage
Philosophy A checklist-driven, one-time event to prove a method works.A continuous lifecycle to ensure a method remains fit for purpose.[2]Shifts focus from passing a test to managing a critical quality asset, ensuring long-term reliability.
Starting Point The analytical method itself.The Analytical Target Profile (ATP).[1][3]Ensures development is goal-oriented and scientifically justified from the start.
Development Role Often conducted separately from validation.An integral part of the lifecycle, with development data supporting validation.[6]Reduces redundancy and builds a comprehensive knowledge base for the method.
Robustness Often treated as a late-stage check with minor parameter variations.[1]A critical component of development used to define the method's control strategy and design space.[7]Proactively identifies and controls sources of variability, leading to a more reliable method in routine use.
Post-Approval Changes Often required extensive revalidation, regardless of the change's impact.Allows for more flexible, risk-based post-approval change management.[4]Facilitates continual improvement by reducing the regulatory burden for changes made within the established method understanding.
Documentation A final validation report summarizing the results of the validation exercise.A comprehensive knowledge base, including the ATP, risk assessments, development data, and validation results.Provides a complete scientific narrative justifying the method's design and control, which is invaluable for troubleshooting and transfers.

Core Validation Parameters: A Deep Dive into ICH Q2(R2)

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[8][9][10] While the core performance characteristics remain, ICH Q2(R2) provides updated context, aligning them with the lifecycle concept and modern analytical technologies.[5]

ParameterScientific Purpose (Why we test it)Typical Experimental ApproachCommon Acceptance Criteria (Example for HPLC Assay)
Specificity To prove that the signal being measured is unequivocally from the analyte of interest, free from interference from other components like impurities, degradants, or matrix components.[11]Analyze placebo, known impurities, and spiked samples. For chromatographic methods, perform peak purity analysis (e.g., with a photodiode array detector).The analyte peak should be free of co-elution from other components. No significant interference at the analyte's retention time in the placebo.
Accuracy To determine the closeness of the test results to the true value.[12] It demonstrates that the method is free from systematic error or bias.Analyze a minimum of 9 determinations over at least 3 concentration levels across the specified range (e.g., 3 concentrations, 3 replicates each). This can be done by spiking a placebo matrix with a known quantity of analyte or by comparing to a reference standard.Typically 98.0% to 102.0% recovery for drug substance/product assay.
Precision To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It reflects the random error of the method.Repeatability: Minimum of 9 determinations covering the specified range or 6 determinations at 100% of the test concentration. Intermediate Precision: Evaluate the effect of random events on different days, with different analysts, or on different equipment.Repeatability & Intermediate Precision: Relative Standard Deviation (RSD) ≤ 2.0%.
Detection Limit (DL) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[12] Crucial for impurity tests.Based on visual evaluation, signal-to-noise ratio (typically 3:1), or the standard deviation of the response and the slope of the calibration curve.Signal-to-noise ratio of approximately 3:1.
Quantitation Limit (QL) The lowest amount of analyte in a sample which can be determined with suitable precision and accuracy.[13] Defines the lower end of the method's usable range for quantitative measurements.Based on visual evaluation, signal-to-noise ratio (typically 10:1), or the standard deviation of the response and the slope of the calibration curve. The QL must be subsequently verified with accuracy and precision experiments.Signal-to-noise ratio of approximately 10:1; RSD for precision at the QL should be appropriate for the intended analysis (e.g., ≤ 10%).
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.[11]Analyze a minimum of 5 concentrations across the specified range.[9][10] The relationship is evaluated statistically.Correlation coefficient (r) ≥ 0.999. The y-intercept should not be significantly different from zero.
Range The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[9]Confirmed by the accuracy, precision, and linearity data.For an assay, typically 80% to 120% of the test concentration. For impurities, from the reporting level to 120% of the specification.[9]
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[9] It provides an indication of its reliability during normal usage.[1]Deliberately vary critical parameters identified during development (e.g., pH of mobile phase ±0.2, column temperature ±5°C, mobile phase composition ±2%).System suitability criteria must be met, and the results should remain within the acceptance criteria for accuracy and precision.

Practical Application: A Step-by-Step Protocol for Accuracy & Precision

To translate theory into practice, this section provides a self-validating protocol for determining the accuracy and intermediate precision of a typical HPLC assay for a finished drug product.

Objective: To demonstrate that the HPLC method provides accurate and precise results for the quantification of the active pharmaceutical ingredient (API) in a tablet formulation across its specified range.

Experimental Workflow Diagram
Caption: Workflow for Combined Accuracy & Intermediate Precision Study.
Methodology
  • Preparation of Solutions:

    • Prepare a bulk solution of the tablet placebo (all excipients without the API) at a concentration representative of the final product.

    • Prepare a high-concentration stock solution of the API reference standard in a suitable solvent.

  • Spiking Procedure:

    • Create three concentration levels by accurately spiking the placebo solution with the API stock solution to achieve final concentrations of 80%, 100%, and 120% of the nominal test concentration.

  • Intermediate Precision - Day 1 / Analyst 1 / System 1:

    • From each of the three concentration levels (80%, 100%, 120%), prepare three independent sample preparations (n=3). This results in a total of 9 samples.

    • Analyze these 9 samples using the HPLC method according to the standard operating procedure.

    • Calculate the % recovery for each preparation against the theoretical concentration.

  • Intermediate Precision - Day 2 / Analyst 2 / System 2:

    • Repeat the entire process from Step 3. A different analyst, on a different day, using a different HPLC system, should prepare and analyze a fresh set of 9 samples.

  • Data Analysis and Evaluation:

    • Accuracy: For each of the 18 preparations (9 from Day 1, 9 from Day 2), calculate the % Recovery. The mean recovery at each concentration level and the overall mean recovery should be within the acceptance criteria.

    • Repeatability (Intra-assay Precision): Calculate the Relative Standard Deviation (RSD) of the 9 recovery values obtained on Day 1. Do the same for Day 2.

    • Intermediate Precision: Calculate the RSD of all 18 recovery values combined from both days.

Sample Data & Results Table
Day / Analyst / SystemConcentration LevelPrep 1 (% Recovery)Prep 2 (% Recovery)Prep 3 (% Recovery)Mean Recovery% RSD
Day 1 / A1 / S1 80%99.5100.299.899.80.35
100%100.5101.099.9100.50.55
120%99.299.8100.199.70.46
Overall Day 1 100.0 0.61 (Repeatability)
Day 2 / A2 / S2 80%100.8101.2100.5100.80.35
100%99.6100.3101.1100.30.75
120%100.9101.5100.7101.00.42
Overall Day 2 100.7 0.55 (Repeatability)
Overall (All 18 Preps) 100.4 (Accuracy) 0.78 (Intermediate Precision)
Acceptance Criteria 98.0 - 102.0% ≤ 2.0%
Conclusion PASS PASS

Conclusion: A Future-Ready Approach to Analytical Quality

The adoption of the ICH Q2(R2) and Q14 guidelines is more than a regulatory update; it is a strategic imperative for any organization committed to scientific excellence and operational efficiency. By embracing the analytical procedure lifecycle, we move from a reactive posture of proving a method works to a proactive state of ensuring it is robust, reliable, and adaptable. This holistic approach, grounded in a deep scientific understanding from development through routine use, not only enhances data integrity and compliance but also provides the flexibility needed to manage post-approval changes and drive continual improvement. As senior scientists and development professionals, mastering this integrated framework is essential for navigating the future of pharmaceutical quality.

References

  • Recent Advances in Analytical Method Validation as per ICH Q2(R2): A Comparative Review with ICH Q2(R1). International Journal of Pharmaceutical Sciences. [Link]

  • Q14 Analytical Procedure Development March 2024. Food and Drug Administration (FDA). [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA). [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]

  • Validation of Analytical Procedure Q2(R2). International Council for Harmonisation (ICH). [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]

  • ANALYTICAL PROCEDURE DEVELOPMENT Q14. International Council for Harmonisation (ICH). [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH). [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Institute of Validation Technology. [Link]

  • ICH guideline Q14 on analytical procedure development. European Medicines Agency (EMA). [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. LinkedIn. [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • VALIDATION OF ANALYTICAL PROCEDURES Training Module 2: Fundamental principles of ICH Q2(R2) Part A. International Council for Harmonisation (ICH). [Link]

  • ICH Q14 Guideline on analytical procedure development – Step 5. European Medicines Agency (EMA). [Link]

  • ICH Q14: Guideline Overview for Analytical Procedure Lifecycle Management. BioQC. [Link]

  • ANALYTICAL PROCEDURE DEVELOPMENT Q14. International Council for Harmonisation (ICH). [Link]

  • An Overview of the Analytical Procedure Lifecycle as per ICH Q14. YouTube. [Link]

  • Applying ICH Q14 in Pharmaceuticals: Analytical Targeting. Premier Research. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Chloro-2,6-dimethylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the lifecycle of specialized chemical reagents extends beyond their application in research and development. The final step, disposal, is a critical juncture where safety, environmental responsibility, and regulatory compliance converge. This guide provides an in-depth, procedural framework for the proper disposal of 3-Chloro-2,6-dimethylaniline hydrochloride, ensuring that laboratory personnel can manage this process with confidence and scientific integrity. The causality behind each recommendation is explained to empower researchers not just to follow steps, but to understand the principles of safe chemical waste management.

Hazard Assessment: Understanding the Imperative for Controlled Disposal

3-Chloro-2,6-dimethylaniline hydrochloride is a substituted aniline, a class of compounds that requires careful handling due to its toxicological profile. The hydrochloride salt form is typically a solid. A thorough understanding of its hazards is fundamental to appreciating the necessity of the stringent disposal protocols outlined herein.

This compound is classified under the Globally Harmonized System (GHS) with several key hazards.[1][2][3] It is harmful if swallowed (Acute Oral Toxicity), causes skin irritation, and leads to serious eye irritation.[1][2][3] Furthermore, it may cause respiratory irritation, necessitating handling in a well-ventilated area or under a fume hood.[1][2][3] While some safety data sheets (SDS) state it contains no substances known to be hazardous to the environment, its water solubility implies it can be mobile in water systems, making containment crucial to prevent environmental release.[1]

Hazard ClassificationGHS CategoryDescription
Acute Toxicity, OralCategory 4Harmful if swallowed.[2][3]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[2][3]
Serious Eye Damage/IrritationCategory 2 / 2ACauses serious eye irritation.[2][3]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.[2][3]
Carcinogenicity (Suspected)Category 2Suspected of causing cancer.[4]

The presence of a chlorine atom on the aromatic ring is significant. The incineration of chlorinated organic materials can produce hazardous byproducts like hydrogen chloride (HCl) and, under incomplete combustion, potentially more toxic compounds such as dioxins.[5][6] This chemical property dictates the need for specialized, high-temperature incineration with off-gas treatment, a capability most laboratories do not possess.

Immediate Safety & Handling Protocols

Before any disposal procedure, adherence to strict safety protocols during handling is mandatory. This creates a self-validating system of safety, minimizing exposure risk at every step.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[1][2][3]

  • Ventilation: Handle the compound exclusively in a well-ventilated area or, preferably, within a certified chemical fume hood to avoid inhalation of dust or aerosols.[2][4]

  • Spill Management: In the event of a spill, immediately alert personnel in the area. For dry spills, avoid generating dust.[3] Carefully sweep or vacuum the material into a clean, dry, properly labeled, and sealable container for disposal.[3] Prevent the material from entering drains or waterways.[3][4]

Disposal Decision Workflow

The primary directive for the disposal of 3-Chloro-2,6-dimethylaniline hydrochloride is that it must be managed as hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.[1] The following workflow illustrates the decision-making process for proper disposal.

DisposalWorkflow Disposal Decision Workflow for 3-Chloro-2,6-dimethylaniline HCl Start Waste Generated: 3-Chloro-2,6-dimethylaniline HCl (Solid waste, contaminated labware, etc.) Check_Regulations Consult Institutional EHS Guidelines & Local Regulations Start->Check_Regulations Segregate Segregate Waste: - Keep in original or suitable, sealed container. - Avoid mixing with other waste streams. Check_Regulations->Segregate Label Label Container Clearly: - 'Hazardous Waste' - Full Chemical Name - Hazard Pictograms (e.g., Harmful, Irritant) - Accumulation Start Date Segregate->Label Facility_Check Does your facility have a permitted in-house incinerator for chlorinated organics? Label->Facility_Check Contractor Arrange Pickup by Approved Hazardous Waste Contractor End Disposal Complete Contractor->End Facility_Check->Contractor No (Standard Practice) Incinerate Follow On-Site Protocol for High-Temperature Incineration (>1800°F) with Off-Gas Scrubbing Facility_Check->Incinerate Yes (Specialized Facility) Incinerate->End

Caption: Decision workflow for proper disposal.

Disposal Protocols: Step-by-Step Methodologies

The universally recommended and safest method for disposal is through a licensed environmental services contractor. Alternative methods are discussed for completeness but are only applicable in specialized, permitted facilities.

This is the standard and required procedure for virtually all research laboratories.

  • Waste Accumulation:

    • Collect all waste 3-Chloro-2,6-dimethylaniline hydrochloride, including residues and contaminated items (e.g., weigh boats, gloves, paper towels), in a designated, compatible, and sealable hazardous waste container.[3] The original product container is often suitable for its own residue.

    • Ensure the container is in good condition, free of external contamination, and closed tightly when not in use.[2]

  • Waste Segregation:

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible mixtures can create unforeseen hazards.

  • Labeling:

    • Label the waste container clearly and accurately as "Hazardous Waste."

    • The label must include the full chemical name: "3-Chloro-2,6-dimethylaniline hydrochloride."

    • Affix the appropriate GHS hazard pictograms (e.g., exclamation mark for irritant/harmful, health hazard for carcinogenicity).

    • Note the accumulation start date as required by regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.[7]

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage area.

    • This area should be secure, well-ventilated, and away from incompatible materials.[2]

  • Arranging Disposal:

    • Contact your institution's EHS department to schedule a pickup. They will coordinate with a licensed hazardous waste disposal company that will transport the material to a permitted treatment, storage, and disposal facility (TSDF).

Incineration is an effective ultimate disposal method for chlorinated organic compounds, as it breaks them down into simpler, less harmful components.[8] However, this process must be performed under specific, controlled conditions to be safe and effective.

  • Principle of Operation: The objective is complete combustion, converting the compound to carbon dioxide, water, nitrogen oxides, and hydrogen chloride.[8] The presence of chlorine necessitates high temperatures and efficient mixing to ensure a destruction and removal efficiency (DRE) of 99.99% or higher, as mandated for hazardous wastes under RCRA.[9]

  • Operational Parameters:

    • Temperature: Incineration should occur at high temperatures, often cited as 1600-1800°F (approximately 870-980°C) or higher, to ensure the breakdown of the aromatic ring and chlorinated components.[8][10]

    • Residence Time: A sufficient residence time in the combustion chamber (e.g., 0.75 seconds or more) is critical for complete destruction.[8]

    • Off-Gas Treatment: The flue gas from the incinerator will contain acidic hydrogen chloride (HCl).[5] This requires a downstream scrubbing system (e.g., a wet scrubber) to neutralize the acid before release into the atmosphere, in compliance with air quality regulations.[5][6]

Causality: Improper incineration at lower temperatures can lead to the formation of highly toxic and persistent organic pollutants, such as dioxins and furans. Therefore, this method is strictly limited to permitted hazardous waste incinerators.

While various chemical treatment methods exist for amines and chlorinated compounds, a simple, universally applicable laboratory-scale protocol for 3-Chloro-2,6-dimethylaniline hydrochloride is not established or recommended for routine disposal.[11] Methods like advanced oxidation, adsorption on activated carbon, or chemical degradation are complex processes requiring specialized equipment and validation.[11][12] Attempting such procedures without proper expertise and engineering controls could result in incomplete reactions and the generation of equally or more hazardous intermediates.[10] Therefore, chemical treatment should not be attempted as a disposal method in a standard laboratory setting.

References

  • SAFETY DATA SHEET - 3-Chloro-2,6-dimethylaniline hydrochloride. Thermo Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.action?partNumber=AC464310050&productDescription=3-CHLORO-2%2C6-DIMETHYLANILINE+HCL+5G&vendorId=VN000321&countryCode=US&language=en]
  • SAFETY DATA SHEET - 4-Chloro-2,6-dimethylaniline hydrochloride. Fisher Scientific. [URL: https://fscimage.fishersci.com/msds/90635.htm]
  • 4-Chloro-2,6-dimethylaniline - Safety Data Sheet. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/OR40103_msds.pdf]
  • 2,6-Dimethylaniline - Safety Data Sheet. Santa Cruz Biotechnology.
  • Safety Data Sheet: 2,6-Dimethylaniline. Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-1CAA-EN-DE.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNDE5ODd8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGEvaDViLzkwNzQyMDQzNDQzNTAucGRmfGU4YjM4ZGY4YjM3YjQwZWMxYjM2ZTA3ZGIxMGU1ZTA4YjU5M2EwYjY5YjQ4ZTYxZWYyYjA0ZDAyY2E3N2I2YmE]
  • SAFETY DATA SHEET - 2,6-Dimethylaniline. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/d146005]
  • 3-Chloro-2-methylaniline - Safety Data Sheet. Fisher Scientific. [URL: https://fscimage.fishersci.com/msds/10124.htm]
  • Section 3 VOC Controls - Incineration. U.S. Environmental Protection Agency (EPA). [URL: https://www3.epa.
  • Method for treating an amine-containing waste water. Google Patents (US5039424A). [URL: https://patents.google.
  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency (EPA). [URL: https://nepis.epa.gov/Exe/ZyPDF.cgi/20004727.PDF?Dockey=20004727.PDF]
  • Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. U.S. Environmental Protection Agency (EPA). [URL: https://www.epa.
  • Treatment Methods for the Remediation of Amines: A Review. ResearchGate. [URL: https://www.researchgate.
  • Process for the incineration of chlorinated organic materials. Google Patents (US4215095A). [URL: https://patents.google.
  • Guidance Manual for Disposal of Chlorinated Water. Vita-D-Chlor. [URL: https://www.vita-d-chlor.
  • Method of treating aromatic amines-containing wastewater. Google Patents (JP2010131489A). [URL: https://patents.google.
  • Regulation Related to Waste Incineration. National Center for Biotechnology Information (NCBI). [URL: https://www.ncbi.nlm.nih.gov/books/NBK233627/]
  • Tracking Aromatic Amines from Sources to Surface Waters. PubMed Central (PMC), National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4217159/]
  • Chlorine Disinfection. National Environmental Services Center. [URL: https://www.nesc.wvu.edu/pdf/ww/publications/pi_guide/chlorine_disinfection.pdf]
  • Hazardous Waste: Incinerator Operating Regulations and Related Air Emission Standards. U.S. Government Accountability Office (GAO). [URL: https://www.gao.gov/assets/rced-92-21.pdf]
  • Treatment of amine wastes generated in industrial processes. ResearchGate. [URL: https://www.researchgate.
  • What Regulations Apply to Chlorinated Solvent Use? PF Online. [URL: https://www.pfonline.
  • Wastewater Technology Fact Sheet Dechlorination. Eastex Environmental Laboratory Inc. [URL: https://eastexlabs.

Sources

A Senior Application Scientist's Guide to Handling 3-Chloro-2,6-dimethylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As researchers dedicated to advancing drug development, our work with novel chemical entities demands the highest standards of safety and precision. 3-Chloro-2,6-dimethylaniline hydrochloride is a substituted aniline derivative, a class of compounds that requires meticulous handling due to its toxicological profile. This guide provides an in-depth, procedural framework for the safe handling of this compound, moving beyond a simple checklist to explain the causality behind each critical safety measure. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Assessment: Understanding the 'Why' Behind the Precautions

Effective personal protective equipment (PPE) selection is rooted in a thorough understanding of the specific risks posed by a chemical. 3-Chloro-2,6-dimethylaniline hydrochloride and its parent compounds present a multi-faceted hazard profile that necessitates a comprehensive protection strategy.

  • Acute Toxicity: The primary danger lies in its acute toxicity. It is classified as harmful or toxic if swallowed, inhaled, or if it comes into contact with the skin.[1][2][3][4][5] Systemic effects can occur following absorption through any of these routes.

  • Dermal Absorption: Aromatic amines are notoriously capable of penetrating the skin, leading to systemic toxicity.[6][7][8] Therefore, preventing skin contact is not merely about avoiding local irritation but about preventing entry into the bloodstream.

  • Skin and Eye Damage: Direct contact can cause significant skin irritation and serious eye damage.[1][2][3][5]

  • Respiratory Irritation: As a solid, the dust can be aerosolized during handling, leading to respiratory tract irritation if inhaled.[1][2][3][5]

  • Long-Term Health Risks: Perhaps most critically, related aniline compounds are suspected of causing cancer and genetic defects.[6][9][10] This potential for carcinogenicity and mutagenicity underscores the importance of minimizing all exposure, as effects may be cumulative and latent.

  • Organ-Specific Toxicity: Prolonged or repeated exposure may cause damage to organs, with a known risk for anilines being the induction of methemoglobinemia, a condition that impairs the blood's ability to carry oxygen.[6][7][11]

The Hierarchy of Controls: Your First Line of Defense

While this guide focuses on PPE, it is crucial to recognize that PPE is the last line of defense. Its efficacy depends entirely on the implementation of robust engineering and administrative controls.

  • Engineering Controls: All handling of 3-Chloro-2,6-dimethylaniline hydrochloride, from weighing to solution preparation, must be performed within a certified chemical fume hood or a glove box.[2][9][12] This is non-negotiable and serves to contain dusts and vapors at the source.

  • Administrative Controls: Strict adherence to Standard Operating Procedures (SOPs), comprehensive training on the specific hazards of this compound, and clearly marking designated work areas are essential. Never work alone when handling highly toxic substances.

Core PPE Requirements: A Task-Based Approach

The specific PPE required can vary based on the scale and nature of the operation. The following table outlines the minimum requirements for common laboratory tasks.

TaskRequired PPEKey Rationale & Expert Insights
Weighing Solid Compound Eyes/Face: Safety gogglesHands: Double-gloved (e.g., nitrile)Body: Fully-buttoned lab coatRespiratory: Not required inside a fume hoodThe primary risk is the generation of fine dust. Double-gloving provides a backup barrier against contamination when removing the outer, potentially contaminated gloves after handling.[13] Always weigh directly into your receiving vessel to minimize transfer steps and potential for aerosolization.
Preparing Solutions (Dissolving) Eyes/Face: Safety goggles and face shieldHands: Double-gloved with chemical-resistant gloves (nitrile for splash protection, consider butyl rubber for extended use)Body: Fully-buttoned lab coat and a chemical-resistant apronThe risk of splashing is highest during this phase. A face shield protects the entire face from splashes that could go around goggles.[14] While nitrile gloves are adequate for incidental contact, aniline-class compounds can degrade them over time; consult glove manufacturer data for breakthrough times.[12]
Performing Reactions & Work-up Eyes/Face: Safety goggles and face shieldHands: Double-gloved with chemical-resistant gloves (e.g., butyl rubber, Viton®)Body: Fully-buttoned lab coat and a chemical-resistant apronThis phase involves the longest potential for exposure and the highest risk of spills or splashes. Using gloves with superior chemical resistance, such as Viton® or butyl rubber, is a prudent measure for tasks involving prolonged handling.[14][15]

Visualization: PPE Selection Workflow

The following diagram outlines the logical decision-making process for selecting the appropriate level of PPE when planning to work with 3-Chloro-2,6-dimethylaniline hydrochloride.

PPE_Workflow PPE Selection Workflow for 3-Chloro-2,6-dimethylaniline HCl cluster_0 cluster_1 cluster_2 Start Start: Plan to handle compound Eng_Control Is work performed in a certified chemical fume hood? Start->Eng_Control Stop STOP! Do not proceed. Consult EHS. Eng_Control->Stop No Task_Assess What is the task? Eng_Control->Task_Assess Yes Weighing Weighing Solid Task_Assess->Weighing Solution Preparing Solution Task_Assess->Solution Reaction Reaction / Work-up Task_Assess->Reaction PPE_Weighing Minimum PPE: - Safety Goggles - Double Nitrile Gloves - Lab Coat Weighing->PPE_Weighing PPE_Solution Minimum PPE: - Goggles & Face Shield - Double Gloves (Nitrile/Butyl) - Lab Coat & Apron Solution->PPE_Solution PPE_Reaction Minimum PPE: - Goggles & Face Shield - Double Gloves (Butyl/Viton) - Lab Coat & Apron Reaction->PPE_Reaction

Caption: Decision tree for task-based PPE selection.

Experimental Protocol: Preparing a 100 mM Solution

This protocol provides a self-validating workflow that integrates safety checks at each step.

Objective: To safely prepare 100 mL of a 100 mM solution of 3-Chloro-2,6-dimethylaniline hydrochloride (MW = 208.11 g/mol ) in DMSO.

Required Materials:

  • 3-Chloro-2,6-dimethylaniline hydrochloride (2.081 g)

  • Anhydrous DMSO

  • 100 mL volumetric flask with stopper

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Pipettes

  • Hazardous waste container

Procedure:

  • Preparation and Pre-Use Inspection:

    • Confirm the chemical fume hood has a valid certification sticker and the sash is at the appropriate working height.

    • Lay down a disposable, absorbent bench liner inside the fume hood.

    • Inspect all PPE for defects (e.g., cracks in goggles, tears in gloves) before donning.

  • Donning PPE:

    • Don inner nitrile gloves.

    • Don a fully buttoned lab coat.

    • Don a chemical-resistant apron over the lab coat.

    • Don safety goggles and a face shield.

    • Don outer nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

  • Weighing the Compound:

    • Inside the fume hood, carefully weigh 2.081 g of 3-Chloro-2,6-dimethylaniline hydrochloride onto weighing paper.

    • Gently tap the weighing paper to transfer the solid into the 100 mL volumetric flask. Rationale: This minimizes the creation of airborne dust.

    • Immediately dispose of the contaminated weighing paper into a designated solid hazardous waste bag within the fume hood.

  • Dissolution:

    • Using a pipette, add approximately 70 mL of DMSO to the volumetric flask.

    • Stopper the flask and gently swirl to dissolve the solid. Do not shake vigorously. If necessary, use a sonicator bath (located within the fume hood if possible).

    • Once fully dissolved, carefully add DMSO to the 100 mL graduation mark.

    • Stopper and invert the flask several times to ensure homogeneity.

  • Post-Handling and Doffing PPE:

    • Securely cap and label the final solution container.

    • Wipe down the external surfaces of the flask with a solvent-dampened towel (e.g., ethanol) and dispose of the towel in the hazardous waste container.

    • To doff PPE:

      • Remove the outer gloves, peeling them off without touching the exterior surface. Dispose of them in the hazardous waste.

      • Remove the face shield and apron.

      • Remove the lab coat.

      • Remove the inner gloves using the same technique and dispose of them.

      • Remove safety goggles.

    • Wash hands thoroughly with soap and water.[1][3]

Emergency and Disposal Plans

Emergency Exposure Procedures:

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[3] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[1][3][8] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill and Disposal Management:

  • Spills: For small spills inside a chemical fume hood, absorb the material with an inert substance like vermiculite or sand.[12] Collect the material into a sealed, labeled hazardous waste container. Do not allow the material to enter drains or waterways.[9][16]

  • Disposal: All waste, including contaminated PPE, empty containers, and absorbed spill material, must be disposed of as hazardous chemical waste.[1][16] Follow all local, regional, and national regulations for hazardous waste disposal.[3][11]

By integrating this expert-level understanding of the hazards with meticulous operational protocols, you can ensure a safe and effective research environment when working with 3-Chloro-2,6-dimethylaniline hydrochloride.

References

  • Carl ROTH GmbH + Co. KG. (2025, March 10). Safety Data Sheet: 3-Chloroaniline.
  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 2,6-Dimethylaniline.
  • Echemi. (n.d.). 3-CHLORO-2,6-DIETHYLANILINE SDS, 67330-62-5 Safety Data Sheets.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 3-Chloro-2-methylaniline.
  • Sigma-Aldrich. (2024, September 7). Safety Data Sheet.
  • Santa Cruz Biotechnology, Inc. (n.d.). 2,6-Dimethylaniline Safety Data Sheet.
  • GOV.UK. (n.d.). Aniline - Incident management.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Dimethylaniline.
  • University of Washington. (n.d.). Hazardous Material Use and Management: Aniline.
  • Sigma-Aldrich. (2025, May 7). Safety Data Sheet: 2,6-dimethylaniline.
  • Thermo Fisher Scientific. (2025, October 7). Safety Data Sheet: 4-Chloro-2,6-dimethylaniline hydrochloride.
  • National Center for Biotechnology Information. (n.d.). 3-Chloro-2,6-diethylaniline. PubChem Compound Database. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Aniline.
  • BenchChem. (2025). Personal protective equipment for handling N-(Hex-5-en-2-yl)aniline.
  • Thermo Fisher Scientific. (n.d.). 3-Chloro-2,6-dimethylaniline, 99%.
  • Lin, C. (2025, February 24). What are the health and safety guidelines for Aniline in workplaces?. Knowledge.
  • National Oceanic and Atmospheric Administration. (n.d.). 2,6-DIMETHYLANILINE. CAMEO Chemicals.
  • Thermo Fisher Scientific. (n.d.). 3-Chloro-2,6-dimethylaniline, 99% 10 g | Buy Online.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-2,6-dimethylaniline hydrochloride
Reactant of Route 2
Reactant of Route 2
3-Chloro-2,6-dimethylaniline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.